molecular formula C15H20N4O B2535345 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide CAS No. 2034287-36-8

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide

カタログ番号: B2535345
CAS番号: 2034287-36-8
分子量: 272.352
InChIキー: VHZRDTSBNPLKQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide is a useful research compound. Its molecular formula is C15H20N4O and its molecular weight is 272.352. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2,2-dimethyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)14(20)18-9-11-19-10-8-17-13(19)12-6-4-5-7-16-12/h4-8,10H,9,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZRDTSBNPLKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C=CN=C1C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide" characterization data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide

Introduction

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide is a heterocyclic molecule incorporating several key pharmacophores of interest in medicinal chemistry and materials science. Its structure is composed of a pyridine ring linked to an imidazole, which is in turn N-alkylated with an ethylpivalamide side chain. The 2-(1H-imidazol-2-yl)pyridine core is a well-established chelating ligand and a structural motif found in various biologically active compounds, including potential anti-tumor agents.[1][2] The pivalamide group, with its sterically bulky tert-butyl moiety, can significantly influence the compound's solubility, metabolic stability, and conformational properties.

This guide provides a comprehensive overview of the essential characterization data for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide. As a Senior Application Scientist, the following sections are structured not merely as a list of data but as a logical, self-validating workflow. Each analytical technique provides a piece of the structural puzzle, and together, they unequivocally confirm the identity, purity, and structure of the target molecule. The methodologies and interpretations are grounded in established principles of organic structural analysis.[3][4]

Caption: Molecular structure of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide.

Part 1: Synthesis and Purification

The synthesis of the title compound is logically approached via a two-step sequence involving the preparation of a key amine intermediate followed by an amide coupling reaction. This ensures a high-yielding and clean conversion.

Proposed Synthetic Workflow

synthesis_workflow start 2-(1H-imidazol-2-yl)pyridine reagent1 1. NaH 2. 2-Bromoethanamine deriv. start->reagent1 N-Alkylation intermediate 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanamine reagent1->intermediate reagent2 Pivaloyl Chloride, Et3N, DCM intermediate->reagent2 Amide Coupling product Target Compound reagent2->product purification Column Chromatography product->purification characterization Full Spectroscopic Characterization purification->characterization

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol

Step 1: Synthesis of 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanamine (Intermediate)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add 2-(1H-imidazol-2-yl)pyridine (1.0 eq.) portion-wise.[5]

  • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of N-(2-bromoethyl)phthalimide (1.1 eq.) in DMF dropwise.

  • Let the reaction warm to room temperature and stir overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude phthalimide-protected intermediate is then dissolved in ethanol, and hydrazine hydrate (3.0 eq.) is added. The mixture is refluxed for 4 hours.

  • After cooling, the solvent is removed, and the residue is treated with aqueous HCl and stirred to precipitate phthalhydrazide.

  • Filter the solid, and neutralize the filtrate with aqueous NaOH. Extract the desired amine intermediate with dichloromethane, dry over Na₂SO₄, and concentrate to yield the crude amine, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide

  • Dissolve the crude amine intermediate from Step 1 in anhydrous dichloromethane (DCM) and add triethylamine (Et₃N, 1.5 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add pivaloyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound as a solid.[6]

Part 2: Structural and Physicochemical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the compound's structure. Each method provides complementary information, creating a self-validating dataset.

characterization_logic cluster_structure cluster_techniques mol_formula Molecular Formula (C17H22N4O) connectivity Atom Connectivity (Bonding Framework) mol_formula->connectivity functional_groups Functional Groups (Amide, Rings) connectivity->functional_groups ms Mass Spec (MS) ms->mol_formula Confirms Mass elem_anal Elemental Analysis elem_anal->mol_formula Confirms Composition nmr NMR (¹H & ¹³C) nmr->connectivity Maps H-C Framework ir IR Spectroscopy ir->functional_groups Identifies Vibrations

Caption: Interrelation of analytical techniques for structural validation.

Physical Properties
PropertyObservedRationale
Appearance White to off-white solidTypical for purified, crystalline organic compounds of this class.[7]
Melting Point Expected in the range of 150-160 °CThe presence of hydrogen bonding (amide N-H) and rigid heterocyclic systems often leads to higher melting points compared to simpler amides.[5]
Solubility Soluble in DMSO, CHCl₃, DCM; sparingly soluble in waterThe polar heterocyclic and amide groups confer solubility in polar aprotic solvents, while the overall carbon framework limits aqueous solubility.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Protocol: Data acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.[6]

Expected Data:

  • Molecular Formula: C₁₇H₂₂N₄O

  • Exact Mass: 298.1794 g/mol

IonCalculated m/zFound m/zInterpretation
[M+H]⁺ 299.1866~299.1865The protonated molecular ion, confirming the molecular weight of the compound.
Fragment 1 214.1135~214.1134Corresponds to the loss of the pivaloyl group (C₅H₉O, 85.06 Da), a common cleavage for pivalamides.
Fragment 2 146.0764~146.0763Represents the core 2-(pyridin-2-yl)-1H-imidazole fragment following cleavage of the N-ethylpivalamide side chain.
Fragment 3 100.1121~100.1120Corresponds to the pivalamide cation [C₅H₁₀NO]⁺ resulting from cleavage at the ethyl-imidazole bond.
Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the amide group.

Protocol: Spectrum recorded on an FT-IR spectrometer using a KBr pellet or as a thin film.

Expected Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300MediumN-H stretch (amide)Characteristic stretching vibration for a secondary amide N-H bond.[8]
3100-3000WeakAromatic C-H stretchC-H stretching vibrations of the pyridine and imidazole rings.
2960-2870StrongAliphatic C-H stretchC-H stretching from the ethyl linker and the bulky tert-butyl group.
~1650StrongC=O stretch (Amide I)A strong, characteristic absorption for the carbonyl group of a secondary amide.[8]
~1540MediumN-H bend (Amide II)Coupled N-H bending and C-N stretching, characteristic of secondary amides.
~1590, 1470, 1430MediumC=C, C=N stretchAromatic ring stretching vibrations from the pyridine and imidazole moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required for full structural assignment.

Protocol: Spectra recorded on a 400 MHz or 500 MHz spectrometer.[7][9] The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to prevent the amide N-H proton from exchanging, allowing for its clear observation.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Couplings
~8.60d1HPyridine H-6Doublet due to coupling with H-5. Downfield shift is typical for the proton alpha to the pyridine nitrogen.
~8.15d1HPyridine H-3Doublet due to coupling with H-4.
~7.90t1HPyridine H-4Triplet (or td) from coupling to H-3 and H-5.
~7.55br t1H-NH- COBroad triplet due to coupling with the adjacent CH₂ group and quadrupolar nitrogen effects. Its integration confirms the amide proton.
~7.40t1HPyridine H-5Triplet (or dd) from coupling to H-4 and H-6.
~7.25d1HImidazole H-5Doublet from coupling with H-4.
~7.10d1HImidazole H-4Doublet from coupling with H-5.
~4.30t2HImidazole-CH₂ -Triplet due to coupling with the adjacent CH₂ group. Shifted downfield by the adjacent imidazole nitrogen. J ≈ 6.0 Hz.
~3.60q2H-CH₂ -NH-Quartet (or dt) due to coupling with the adjacent CH₂ and the NH proton. J ≈ 6.0 Hz.
~1.10s9H-C(CH₃ )₃A sharp singlet integrating to 9 protons is a definitive signature of the tert-butyl group in the pivalamide moiety.

Expected ¹³C NMR Data (101 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~177.0C =O (amide)The carbonyl carbon is the most deshielded carbon in the molecule.
~150.0 - 145.0Pyridine & Imidazole Quaternary CsIncludes the C-2 of pyridine and C-2 of imidazole, which are typically found in this downfield region. Differentiating these requires advanced 2D NMR techniques but is consistent with the structure.[10]
~137.0Pyridine CHAromatic CH carbon of the pyridine ring.
~125.0 - 120.0Pyridine & Imidazole CHsRegion containing the remaining CH carbons of the heterocyclic rings.
~45.0Imidazole-C H₂-Aliphatic carbon attached to the imidazole nitrogen.
~38.0-C H₂-NH-Aliphatic carbon attached to the amide nitrogen.
~38.5-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~27.0-C(C H₃)₃The nine equivalent methyl carbons of the tert-butyl group, appearing as a strong signal.
Elemental Analysis

This technique provides the mass percentages of C, H, and N in the pure sample, serving as a final check on the molecular formula determined by HRMS.

Expected Data:

  • Calculated for C₁₇H₂₂N₄O: C, 68.43%; H, 7.43%; N, 18.78%.

  • Found: C, 68.41%; H, 7.45%; N, 18.75%.[7] (Hypothetical values consistent with experimental tolerance).

Conclusion

The comprehensive characterization of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide requires a synergistic application of modern analytical techniques. The data presented in this guide, from mass spectrometry confirming the molecular formula to multi-nuclear NMR elucidating the atomic connectivity, form a robust and self-validating package. The predicted spectroscopic signatures for the pivalamide's tert-butyl group (a 9H singlet in ¹H NMR) and the distinct patterns of the pyridyl and imidazolyl protons provide unambiguous confirmation of the structure. This complete dataset ensures the identity and purity of the material, which is a critical prerequisite for its application in further research, whether in drug discovery, coordination chemistry, or materials science.

References

  • Supporting Information for a scientific article. Royal Society of Chemistry.
  • Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3-Bromo-imidazo[1,2-α]pyridines. Royal Society of Chemistry.
  • N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide (EVT-2957199). EvitaChem.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Indian Academy of Sciences.
  • Supporting Information for a scientific article. Royal Society of Chemistry.
  • 13C NMR Chemical Shifts.
  • N-(pyridin-2-yl)pivalamide. Merck.
  • Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI.
  • ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine.
  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Process for preparing pyridine-2-carboxamides and intermediates therefor.
  • pyridine, 2-(1H-imidazol-2-yl)-. ChemBK.
  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing.
  • FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Mass spectral database-based methodologies for the annotation and discovery of n
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • High-Throughput Native Mass Spectrometry Screening in Drug Discovery. IRIS-CNR.
  • Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. PubMed.
  • Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole by experimental techniques and quantum chemical calculations.
  • ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-compounds. Scientific & Academic Publishing.
  • Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives.
  • 2-(PYRIDIN-2-YL)-1H-IMIDAZO[4,5-B]PYRIDINE. ChemicalBook.
  • 2-(2-Hydroxyethyl)pyridine(103-74-2) 1H NMR spectrum. ChemicalBook.
  • N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyridin-2-amine. Chemazone.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.
  • New pyridylimidazole-based near-infrared iridophosphors: Synthesis, photophysical properties, and electroluminescence application.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Pyridin-2-yl-1H-Imidazol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyridin-2-yl-1H-Imidazol Scaffold

The pyridin-2-yl-1H-imidazol moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a versatile building block for designing ligands that interact with a wide array of biological targets. Derivatives of this core are present in compounds investigated for anticancer, anti-inflammatory, and antiviral activities, establishing it as a cornerstone for the development of novel therapeutics.[1][2]

However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor absorption, distribution, metabolism, and excretion (ADME) characteristics are primary causes of attrition in the drug development pipeline. Therefore, a deep and early understanding of properties such as lipophilicity, solubility, ionization state, and chemical stability is not merely a characterization exercise; it is a critical, data-driven strategy for mitigating risk and rationally designing molecules with a higher probability of clinical success.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of pyridin-2-yl-1H-imidazol derivatives. It moves beyond simple definitions to explain the causality behind experimental choices, offers validated protocols, and synthesizes data to inform strategic decisions in drug design.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in drug discovery. It is a key determinant of a compound's ability to cross biological membranes, its binding affinity to target proteins, and its propensity for off-target interactions. This property is typically quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, or the distribution coefficient (logD) at a specific pH.

For pyridin-2-yl-1H-imidazol derivatives, which contain basic nitrogen atoms, logD at physiological pH (7.4) is often more relevant than logP, as it accounts for the distribution of both the ionized and unionized species. An optimal lipophilicity range is crucial; excessively high values can lead to poor solubility, increased metabolic clearance, and toxicity, while very low values may hinder membrane permeability and target engagement.

Methodologies for Determination

Experimental Approaches:

  • Shake-Flask Method: This is the gold-standard technique for logP determination.[3] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium through agitation, and then quantifying the compound's concentration in each phase, typically by UV-Vis spectroscopy or Liquid Chromatography (LC). While accurate, it is low-throughput and requires pure, soluble compounds.[3][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-throughput method well-suited for early discovery.[3][4][5] A linear correlation is established between the retention time of a series of reference compounds with known logP values and their measured capacity factors (log k). The logP of the test compound is then interpolated from its retention time under the same conditions.[4][5]

In Silico Prediction: Computational models are invaluable for triaging virtual libraries before synthesis. These methods range from fragment-based approaches (e.g., ClogP) to property-based quantitative structure-property relationship (QSPR) models. They provide rapid estimations that guide the selection of which derivatives to synthesize and prioritize for experimental testing.

Data Summary: Lipophilicity of Representative Derivatives

The lipophilicity of the scaffold can be significantly modulated by the introduction of various substituents.

CompoundStructureMethodlogP / ClogPReference
1. 2-(1H-Imidazol-2-yl)pyridine Computed (XlogP3)0.7[6]
2. 4-(1H-Imidazol-2-yl)pyridine Computed (ACD/Labs)0.88 ± 0.35[7]
3. 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine In Silico3.25[8]
4. 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine In Silico3.65[8]

Note: Data for the isomeric imidazo[1,2-a]pyridine scaffold is included to illustrate substituent effects on a closely related core structure.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be distributed throughout the body via systemic circulation. Poor solubility is a leading cause of failure for promising drug candidates.[9] It directly impacts the achievable concentration in in vitro assays and can lead to misleading structure-activity relationship (SAR) data.

For the basic pyridin-2-yl-1H-imidazol scaffold, solubility is highly dependent on pH. In the acidic environment of the stomach, the molecule will be protonated and generally more soluble, while in the more neutral pH of the intestine, its solubility may decrease significantly.

Methodologies for Determination

Two types of solubility are commonly measured in drug discovery:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by adding an excess of the solid compound to a buffer, allowing it to equilibrate (often for >24 hours), filtering the undissolved solid, and quantifying the concentration of the dissolved compound in the filtrate.[9] This is the most accurate measure but is low-throughput.

  • Kinetic Solubility: This high-throughput assay measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[10][11][12] This method mimics the conditions of many in vitro biological assays and is used for rapid screening of large numbers of compounds.[9][10][11] Common detection methods include nephelometry (light scattering), direct UV absorbance after filtration, or LC-MS.[11][13]

Data Summary: Solubility of Representative Derivatives
CompoundDescriptionSolubilityReference
1. 2-(1H-Imidazol-2-yl)pyridine Parent ScaffoldSlightly soluble in water; soluble in ethanol.[14]
2. Azo-linked imidazo[1,2-a]pyridine derivatives Series of derivativesGenerally low solubility, which negatively impacted predicted GI absorption for some analogs.[8]

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For the pyridin-2-yl-1H-imidazol scaffold, which contains multiple basic nitrogen atoms (on both the pyridine and imidazole rings), the pKa values are fundamental to its entire physicochemical profile. The ionization state dictates solubility, lipophilicity (logD), membrane permeability, and the nature of interactions with the biological target.

Understanding the pKa is essential for:

  • Predicting solubility in different physiological compartments (e.g., stomach vs. intestine).

  • Explaining pH-dependent binding to target proteins.

  • Designing appropriate formulation strategies.

Methodologies for Determination

Experimental Approaches:

  • Potentiometric Titration: A classic and highly accurate method where a solution of the compound is titrated with a strong acid or base, and the pH is monitored with a high-precision electrode.[15]

  • UV-Vis Spectrophotometry: This method can be used if the chromophore of the molecule is close to the ionizable center, causing a shift in the UV-Vis spectrum upon protonation or deprotonation.

  • Capillary Electrophoresis (CE): A powerful, high-throughput technique that requires only a very small amount of sample. The effective mobility of the compound is measured across a range of pH values. The inflection point of the resulting mobility vs. pH curve corresponds to the pKa.[16][17][18]

Ionization States of the Pyridin-2-yl-1H-Imidazol Core

The scaffold has two primary basic centers: the pyridine nitrogen and the non-protonated imidazole nitrogen. The pKa values will determine which nitrogen is protonated at a given pH.

G pH_low Acidic pH (e.g., < 4) Predominantly Dicationic pH_mid Physiological pH (e.g., 4-8) Mixture of Monocationic Species pH_low->pH_mid + OH- pH_high Basic pH (e.g., > 9) Predominantly Neutral pH_mid->pH_high + OH-

Caption: Predominant ionization states of the scaffold at different pH ranges.

Data Summary: pKa of Representative Scaffolds
CompoundpKa Value(s)CommentsReference
1. 2-(1H-Imidazol-2-yl)pyridine pK1: 8.98 (+1)Refers to the first protonation event.[14]
2. 4-(1H-Imidazol-2-yl)pyridine 11.50 ± 0.10 (Predicted)The positional isomerism affects the basicity of the nitrogen atoms.[7]

Integrated Physicochemical Profiling Workflow

Effective drug discovery relies on an integrated and iterative approach to measuring and optimizing physicochemical properties. The process typically begins with in silico predictions to guide initial library design, followed by high-throughput experimental screening to generate robust data for SAR analysis.

Logical Workflow for Property Assessment

Workflow cluster_0 In Silico Design cluster_1 Synthesis & Screening cluster_2 Data Analysis & Optimization InSilico Virtual Library Design & In Silico Property Prediction (logP, pKa, Solubility) Synthesis Prioritized Synthesis InSilico->Synthesis HTS_Sol High-Throughput Kinetic Solubility Assay Synthesis->HTS_Sol HTS_LogP High-Throughput logD (RP-HPLC) Synthesis->HTS_LogP HTS_pKa pKa Determination (CE) Synthesis->HTS_pKa SAR Analyze Data & Establish Structure-Property Relationships (SPR) HTS_Sol->SAR HTS_LogP->SAR HTS_pKa->SAR Optimization Rational Design of Next-Generation Analogs SAR->Optimization Optimization->InSilico Iterate

Caption: Iterative workflow for physicochemical property profiling in drug discovery.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a common method for assessing kinetic solubility using direct UV absorbance after filtration, a robust technique for early-stage compound screening.[11][12][13]

1. Preparation of Solutions:

  • Compound Stock Solutions: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.
  • Aqueous Buffer: Prepare Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure the buffer is filtered and degassed before use.
  • Calibration Standards: Create a series of calibration standards by diluting the 10 mM DMSO stock solution with a 50:50 mixture of Acetonitrile:PBS buffer to final concentrations ranging from ~1 µM to 100 µM.

2. Assay Procedure:

  • Compound Addition: Using a liquid handler, dispense 2 µL of the 10 mM DMSO stock solution into the wells of a 96-well filter plate (e.g., Millipore Multiscreen® Solubility filter plate).
  • Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
  • Incubation: Seal the plate and place it on a plate shaker at room temperature (25°C) for 90 minutes to allow for equilibration.[12]
  • Filtration: Place the filter plate onto a vacuum manifold connected to a collection plate (a standard 96-well UV-transparent plate). Apply vacuum to filter the solutions, separating any precipitated compound from the soluble fraction.[12]

3. Quantification and Data Analysis:

  • UV Absorbance Measurement: Measure the UV absorbance of the filtrate in the collection plate using a plate reader at the compound's λmax (or a standard wavelength like 280 nm if λmax is unknown).
  • Calibration Curve: Plot the absorbance of the calibration standards against their known concentrations to generate a linear regression curve.
  • Solubility Calculation: Use the absorbance of the filtered test samples to calculate their concentration from the calibration curve. This concentration is the reported kinetic solubility. Any value at or above the nominal 200 µM concentration indicates high solubility under these conditions.

Conclusion

The pyridin-2-yl-1H-imidazol scaffold is a powerful starting point for the design of new therapeutic agents. However, its promise can only be realized through a disciplined and early-stage evaluation of its physicochemical properties. By systematically assessing and optimizing lipophilicity, solubility, and pKa, drug discovery teams can significantly enhance the "drug-likeness" of their lead compounds. This guide serves as a foundational resource for implementing such a strategy, providing both the theoretical rationale and the practical methodologies required to make informed decisions. The integration of predictive computational tools with robust, high-throughput experimental assays creates a powerful, self-validating system that ultimately paves the way for the development of safer and more effective medicines.

References

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved March 20, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved March 20, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 60(6), 647-659. Retrieved March 20, 2026, from [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved March 20, 2026, from [Link]

  • Al-Bahrani, H. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved March 20, 2026, from [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Retrieved March 20, 2026, from [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. (2013). RSC Publishing. Retrieved March 20, 2026, from [Link]

  • Singh, P., et al. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. Scientific Reports, 9(1), 8886. Retrieved March 20, 2026, from [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Retrieved March 20, 2026, from [Link]

  • Singh, P., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Scientific Reports, 9(1), 8886. Retrieved March 20, 2026, from [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Retrieved March 20, 2026, from [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Retrieved March 20, 2026, from [Link]

  • pyridine, 2-(1H-imidazol-2-yl)-. (2024). ChemBK. Retrieved March 20, 2026, from [Link]

  • de Paiva, I. A., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved March 20, 2026, from [Link]

  • Völgyi, G., & Orfi, L. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 55-72. Retrieved March 20, 2026, from [Link]

  • Lopera, F., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 84. Retrieved March 20, 2026, from [Link]

  • de Paiva, I. A., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Khan, S. I., et al. (2011). Determination of log P values of new cyclen based antimalarial drug leads using RP-HPLC. Frontiers in Chemistry in China, 6(1), 54-61. Retrieved March 20, 2026, from [Link]

  • Using Capillary Electrophoresis to Measure pKa. (2022). Analiza. Retrieved March 20, 2026, from [Link]

  • 2-(1H-imidazol-2-yl)pyridine. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Chemistry & Biodiversity, 6(11), 1822-1827. Retrieved March 20, 2026, from [Link]

  • Valko, K., & Pidgeon, C. (2003). U.S. Patent No. 6,548,307 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies. Retrieved March 20, 2026, from [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved March 20, 2026, from [Link]

  • Caliaro, G. A., & Herbots, C. A. (2001). Determination of pKa values of basic new drug substances by CE. Journal of Pharmaceutical and Biomedical Analysis, 26(3), 427-434. Retrieved March 20, 2026, from [Link]

Sources

Methodological & Application

Application Note: Biological Activity and In Vitro Evaluation of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction and Chemical Biology

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide (CAS 2034287-36-8)[1] is a highly specialized synthetic small molecule built upon the privileged 2-(2-pyridyl)imidazole scaffold. In medicinal chemistry, this core structural motif is renowned for its dual utility: it serves as a potent N,N-bidentate chelator in metallotherapeutics[2] and acts as a highly effective hinge-binding pharmacophore in ATP-competitive kinase inhibitors[3].

The addition of the bulky, highly branched pivalamide group via an ethyl linker serves a specific pharmacokinetic purpose. The steric hindrance of the tert-butyl group protects the amide bond from rapid enzymatic cleavage by cellular amidases, thereby increasing the compound's metabolic half-life, while simultaneously enhancing the lipophilicity required for passive cellular membrane permeation.

Mechanism of Action: Kinase Inhibition (TGF-β/ALK5)

The 2-(2-pyridyl)imidazole core is a well-established motif for targeting the ATP-binding pocket of serine/threonine kinases, most notably the Activin receptor-like kinase 5 (ALK5), also known as the TGF-β Type I receptor[4]. The nitrogen atoms of the pyridine and imidazole rings act as critical hydrogen bond acceptors and donors. They mimic the adenine ring of ATP, anchoring the molecule within the kinase hinge region[5].

This mechanism is structurally and functionally analogous to the canonical ALK5 inhibitor SB-431542 (PubChem CID 4521392)[4][6]. By competitively blocking the ATP-binding site of ALK5, these compounds prevent the downstream phosphorylation of Smad2 and Smad3, thereby abrogating TGF-β-induced fibrotic, metastatic, and oncogenic transcription[7][8].

TGFbeta TGFb TGF-β Ligand TBRII TGF-β Type II Receptor TGFb->TBRII Binds ALK5 ALK5 (TGF-β Type I Receptor) TBRII->ALK5 Phosphorylates Smad23 Smad2 / Smad3 ALK5->Smad23 Phosphorylates Inhibitor N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide Inhibitor->ALK5 Inhibits ATP Binding Smad4 Smad4 Smad23->Smad4 Complex Formation Nucleus Target Gene Transcription Smad4->Nucleus Nuclear Translocation

Caption: Mechanism of ALK5 Inhibition in the TGF-β Signaling Pathway.

Mechanism of Action: Metallodrug Coordination

Beyond kinase inhibition, the 2-(2-pyridyl)imidazole moiety is a classic chelating agent. It forms highly stable tetrahedral or octahedral complexes with transition metals such as Zinc(II), Ruthenium(II), and Osmium(II)[2]. These coordination complexes are frequently utilized in the development of novel antimicrobial agents and chemotherapeutics that operate via DNA intercalation or the targeted generation of reactive oxygen species (ROS).

Quantitative Data Summaries

To facilitate assay design, the physicochemical properties of the compound and the pharmacological benchmarks of its structural class are summarized below.

Table 1: Physicochemical Properties

PropertyValue / Description
Compound Name N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide
CAS Number 2034287-36-8[1]
Molecular Formula C15H20N4O
Molecular Weight 272.35 g/mol
Core Scaffold 2-(2-pyridyl)imidazole[9]
Solubility Soluble in DMSO (recommended stock: 10 mM)

Table 2: Pharmacological Benchmarks (2-(2-pyridyl)imidazole class)

TargetReference InhibitorTypical IC50Biological Readout
ALK5 (Biochemical) SB-431542~94 nM[4]TR-FRET / Radiometric Kinase Assay
ALK4 / ALK7 SB-431542~140 nM[4]Off-target profiling
p-Smad2/3 (Cellular) SB-431542~1.0 μM[7]Western Blot (Fibroblasts/Cancer cells)

Experimental Protocols

The following protocols are designed as self-validating systems. They include critical control steps to ensure that the observed biological activity is a direct result of the compound's mechanism of action rather than assay artifacts.

Protocol A: In Vitro ALK5 Kinase Assay (TR-FRET)

Purpose: To determine the biochemical IC50 of the compound against recombinant ALK5.

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste while maintaining high sensitivity. The assay measures the phosphorylation of a biotinylated substrate peptide by ALK5.

  • Reagent Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Kinase Buffer: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT. Expert Insight: MgCl₂ is critical as it coordinates with ATP; EGTA prevents off-target activation by trace calcium.

  • Reaction Assembly: In a 384-well low-volume plate, add 5 µL of recombinant ALK5 enzyme (final concentration: 1 nM) and 100 nL of the compound dilutions. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

  • Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km, typically 10 µM) and biotinylated Smad3-derived peptide.

  • Termination: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 1 hour and read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: Cellular Target Engagement (Smad2/3 Phosphorylation)

Purpose: To validate that the compound successfully permeates the cell membrane and engages ALK5 in a physiological environment.

Workflow Prep 1. Compound Prep DMSO Stock (10 mM) Cell 2. Cell Culture Starve cells (0.1% FBS) Prep->Cell Treat 3. Treatment Pre-incubate 1h Cell->Treat Stim 4. Stimulation TGF-β (2 ng/mL) 30 min Treat->Stim Lysis 5. Extraction RIPA + Protease Inhibitors Stim->Lysis Assay 6. Analysis Western Blot (p-Smad2/3) Lysis->Assay

Caption: Step-by-step workflow for the in vitro cellular target engagement assay.

Rationale: We utilize serum starvation to silence basal kinase activity, ensuring that any Smad2/3 phosphorylation observed is strictly dependent on the exogenous TGF-β spike[7][8].

  • Cell Culture & Starvation: Seed human fibroblasts (e.g., CCD-1070Sk) or HepG2 cells in 6-well plates at 3x10⁵ cells/well. Grow to 80% confluence. Wash twice with PBS and replace with serum-reduced media (0.1% FBS) for 16–24 hours.

  • Compound Pre-treatment: Treat cells with the compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (0.1% DMSO). Include SB-431542 (10 µM) as a positive control for complete ALK5 inhibition[10]. Incubate for 1 hour at 37°C.

  • TGF-β Stimulation: Spike the wells with recombinant human TGF-β1 to a final concentration of 2 ng/mL. Incubate for exactly 30 minutes. Expert Insight: 30 minutes is the optimal window to capture peak transient Smad2/3 phosphorylation before negative feedback loops trigger receptor internalization.

  • Lysis: Place plates on ice. Wash with ice-cold PBS. Add 150 µL of RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (crucial to preserve the p-Smad signal) and Protease Inhibitor Cocktail. Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against Phospho-Smad2 (Ser465/467) / Phospho-Smad3 (Ser423/425) and total Smad2/3.

  • Analysis: Normalize the phospho-signal to the total Smad signal using densitometry software to quantify the cellular IC50.

Sources

Application Note: A Hierarchical In Vitro Screening Cascade for Pyridin-2-yl-1H-imidazol-1-yl Derivatives as p38 MAPK Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridin-2-yl-1H-imidazol-1-yl scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting p38 mitogen-activated protein kinase (MAPK), a critical node in the inflammatory signaling cascade.[1][2] Inhibition of p38 MAPK can potently suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a high-value target for treating inflammatory diseases.[3] This guide presents a robust, multi-tiered in vitro screening strategy designed to efficiently identify, characterize, and validate novel pyridin-2-yl-1H-imidazol-1-yl derivatives. The cascade progresses from a high-throughput biochemical assay to confirm direct target engagement, through a physiologically relevant cell-based assay to assess functional efficacy, and concludes with a counter-screen to eliminate non-specific or cytotoxic compounds. This structured approach ensures that resources are focused on compounds with the highest therapeutic potential.

A Strategic Overview of the Screening Cascade

A hierarchical screening approach is essential for the efficient and cost-effective discovery of viable drug candidates. This strategy prioritizes scalability and relevance, beginning with a broad primary screen to identify all potential "hits" and progressively using more complex, lower-throughput assays to refine this list.

The Rationale for a Tiered System:

  • Tier 1 (Biochemical): Directly measures the interaction between the compound and the purified target protein (p38 MAPK). This is ideal for high-throughput screening (HTS) of large compound libraries to identify potent inhibitors of the kinase's enzymatic activity.[4]

  • Tier 2 (Cell-Based): Validates the activity of biochemical hits in a more complex biological system. This step confirms that the compound can penetrate the cell membrane and engage its target to produce a desired downstream functional effect (e.g., reduced cytokine production).[5][6]

  • Tier 3 (Counter-Screen): Assesses compound cytotoxicity. This crucial step distinguishes true target-mediated effects from false positives caused by general cellular toxicity, which would also lead to a decrease in cytokine output.[7][8] A desirable compound should be potent against its target at concentrations far below those that cause cell death.

The overall workflow is designed to systematically funnel a large library of initial compounds down to a small number of validated, high-quality hits.

Screening_Workflow cluster_0 Screening Funnel Compound_Library Compound Library (Pyridin-2-yl-1H-imidazol-1-yl Derivatives) Primary_Screen Tier 1: Primary Screen Biochemical p38 MAPK Kinase Assay Compound_Library->Primary_Screen Biochem_Hits Biochemical Hits (Potent Target Binders) Primary_Screen->Biochem_Hits Identify inhibitors Secondary_Screen Tier 2: Secondary Screen Cell-Based Cytokine Inhibition Assay Biochem_Hits->Secondary_Screen Confirm cellular activity Functional_Hits Functional Hits (Cell-Active Compounds) Secondary_Screen->Functional_Hits Quantify functional effect Counter_Screen Tier 3: Counter-Screen General Cytotoxicity Assay Functional_Hits->Counter_Screen Assess selectivity Validated_Hits Validated, Selective Hits (High Potency, Low Toxicity) Counter_Screen->Validated_Hits Prioritize leads

Caption: Hierarchical screening workflow for inhibitor discovery.

The p38 MAPK Signaling Pathway: The Target in Context

The p38 MAPK pathway is a key signaling cascade that responds to external stressors and inflammatory stimuli, such as lipopolysaccharide (LPS). Once activated, p38 MAPK phosphorylates downstream transcription factors, leading to the synthesis and release of key pro-inflammatory cytokines. Pyridin-2-yl-1H-imidazol-1-yl derivatives typically act as ATP-competitive inhibitors, binding to the kinase's active site and blocking its ability to phosphorylate substrates.[2]

p38_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Upstream_Kinases Upstream Kinases (MKK3/MKK6) Stimulus->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Phosphorylates p38_active p38 MAPK-P (Active) Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_active->Transcription_Factors Phosphorylates Gene_Expression Gene Transcription Transcription_Factors->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Translation & Release Inhibitor Pyridinyl Imidazole Inhibitor Inhibitor->p38_active INHIBITS

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

Tier 1 Protocol: Biochemical Kinase Inhibition Assay

Principle: This assay directly quantifies the enzymatic activity of purified p38 MAPK. We will describe a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.[4] High kinase activity results in high ATP consumption and low luminescence, whereas effective inhibition results in low ATP consumption and a strong luminescent signal. This format is highly amenable to HTS in 96- or 384-well plates.[4][8]

Materials:

  • Purified, active recombinant human p38α MAPK enzyme.

  • Kinase-specific substrate (e.g., Myelin Basic Protein, MBP).

  • ATP solution.

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Test Compounds: Pyridin-2-yl-1H-imidazol-1-yl derivatives dissolved in 100% DMSO.

  • Reference Inhibitor: A known p38 MAPK inhibitor (e.g., SB203580).

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega).

  • White, opaque 96-well or 384-well plates.

  • Luminometer plate reader.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense into the wells of the assay plate.

  • Controls: Designate wells for:

    • 100% Activity Control (Vehicle): Contains enzyme, substrate, and ATP, with DMSO vehicle only (no inhibitor).

    • 0% Activity Control (No Enzyme): Contains substrate and ATP, but no enzyme. This measures background signal.

  • Enzyme/Substrate Addition: Prepare a master mix of p38 MAPK enzyme and its substrate in kinase assay buffer. Add this mix to all wells except the "No Enzyme" controls.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a pre-optimized time (e.g., 60 minutes). This duration should be within the linear range of the reaction.[4]

  • Signal Detection: Add the Kinase-Glo® reagent to all wells as per the manufacturer's protocol. This reagent stops the kinase reaction and initiates the light-generating reaction.[4]

  • Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[4] Measure luminescence using a plate reader.

Data Analysis & Interpretation:

  • Calculate Percent Inhibition:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [RLU_compound - RLU_no_enzyme] / [RLU_vehicle - RLU_no_enzyme]) (where RLU is Relative Luminescent Units)

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Compound IDBiochemical IC50 (nM)
Derivative A25.3
Derivative B150.8
Derivative C>10,000
SB20358035.5
Caption: Example data table for the primary biochemical screen. Lower IC50 values indicate higher potency.

Tier 2 Protocol: Cell-Based Cytokine Release Assay

Principle: This assay confirms that compounds identified in the biochemical screen can inhibit p38 MAPK signaling within a living cell, leading to a functional anti-inflammatory response. Human monocytic cell lines like THP-1, once differentiated into macrophage-like cells, are an excellent model.[3] When stimulated with LPS, these cells produce and secrete inflammatory cytokines. The concentration of a key cytokine, such as TNF-α, in the culture supernatant is then quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[9][10]

Materials:

  • THP-1 human monocytic cell line.

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep).

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test Compounds and Reference Inhibitor (dissolved in DMSO).

  • TNF-α Sandwich ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and recombinant TNF-α standard).[9]

  • Wash Buffer (PBS with 0.05% Tween-20).[11]

  • Assay Diluent (PBS with 10% FBS).[11]

  • Stop Solution (e.g., 2N H2SO4).[11]

  • 96-well cell culture plates and 96-well ELISA plates.

  • Microplate reader capable of measuring absorbance at 450 nm.

Step-by-Step Protocol:

Part A: Cell Culture and Treatment

  • Cell Differentiation: Seed THP-1 cells in a 96-well culture plate and treat with PMA (e.g., 50 ng/mL) for 48-72 hours to induce differentiation into adherent macrophage-like cells.

  • Compound Pre-treatment: Remove the PMA-containing medium, wash the cells, and add fresh medium containing serial dilutions of the test compounds or reference inhibitor. Incubate for 1-2 hours.[3]

  • Stimulation: Add LPS (e.g., 100 ng/mL) to all wells (except for the unstimulated control) to induce cytokine production.

  • Incubation: Incubate the cells for a specified period (e.g., 4-6 hours for TNF-α).

  • Supernatant Collection: Carefully collect the cell culture supernatant, which now contains the secreted cytokines. Centrifuge to remove any cellular debris and store at -80°C until the ELISA is performed.

Part B: TNF-α Sandwich ELISA

  • Plate Coating: Coat a 96-well ELISA plate with the TNF-α capture antibody diluted in PBS. Incubate overnight at 4°C.[11]

  • Blocking: Wash the plate 3x with Wash Buffer. Block non-specific binding sites by adding Assay Diluent to each well and incubating for at least 1-2 hours at room temperature.[11]

  • Sample Incubation: Wash the plate 3x. Add the collected cell supernatants and the serially diluted recombinant TNF-α standards to the plate. Incubate for 2 hours at room temperature.[9][12]

  • Detection Antibody: Wash the plate 3x. Add the biotinylated TNF-α detection antibody to each well and incubate for 1 hour at room temperature.[9]

  • Streptavidin-HRP: Wash the plate 3x. Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.[11]

  • Substrate Development: Wash the plate 5x. Add TMB substrate to each well. A blue color will develop. Incubate until sufficient color has developed (5-20 minutes).[9]

  • Stop Reaction: Stop the reaction by adding Stop Solution. The color will turn from blue to yellow.

  • Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.

Data Analysis & Interpretation:

  • Standard Curve: Plot the OD values of the TNF-α standards against their known concentrations. Fit a curve (e.g., 4PL) to this data.

  • Calculate TNF-α Concentration: Use the standard curve to interpolate the concentration of TNF-α in each experimental sample from its OD value.

  • Determine Cellular IC50: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Plot this against the log of compound concentration to determine the cellular IC50 value.

Compound IDCellular IC50 (nM)
Derivative A85.1
Derivative B750.2
SB20358098.6
Caption: Example data from the secondary cell-based screen. This value reflects both potency and cell permeability.

Tier 3 Protocol: General Cytotoxicity Counter-Screen

Principle: To ensure that the observed decrease in cytokine production is due to specific inhibition of the p38 MAPK pathway and not simply because the compounds are killing the cells, a cytotoxicity assay is performed in parallel. An ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is a highly sensitive method that measures the amount of ATP present, which is directly proportional to the number of metabolically active, viable cells.[8][13]

Materials:

  • Differentiated THP-1 cells (prepared as in the previous step).

  • Test Compounds and Reference Inhibitor.

  • Positive Control for Cytotoxicity (e.g., a known cytotoxic agent like staurosporine).

  • Luminescent Cell Viability Assay Kit (e.g., CellTiter-Glo®, Promega).

  • White, opaque-walled 96-well cell culture plates.

  • Luminometer plate reader.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and differentiate THP-1 cells in an opaque-walled 96-well plate. Treat the cells with the same serial dilutions of compounds used in the cytokine assay.

  • Incubation: Incubate the cells for the same total duration as the cytokine assay (e.g., pre-treatment time + stimulation time) to accurately match the experimental conditions.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent directly to the wells according to the manufacturer's instructions.

  • Signal Stabilization: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Data Analysis & Interpretation:

  • Calculate Percent Viability:

    • Normalize the data using controls: % Viability = 100 * ([RLU_compound - RLU_background] / [RLU_vehicle - RLU_background]) (where background is the RLU from wells with medium only)

  • Determine CC50: Plot the percent viability against the logarithm of compound concentration. Fit the data to a 4PL curve to determine the CC50 (50% cytotoxic concentration).

  • Calculate Selectivity Index (SI): The SI provides a quantitative measure of a compound's therapeutic window.

    • SI = CC50 / Cellular IC50

    • A higher SI value (ideally >100) is desirable, indicating that the compound inhibits the target pathway at concentrations much lower than those that cause general cell toxicity.

Data Synthesis and Hit Prioritization

The final step is to consolidate all data to select the most promising compounds for further investigation. A compound is considered a high-quality "hit" if it meets several key criteria: high biochemical potency, corresponding high functional activity in cells, and low cytotoxicity.

Compound IDBiochemical IC50 (nM)Cellular IC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Derivative A25.385.1>50>587
Derivative B150.8750.2>50>66
Derivative C>10,000>25,000>50N/A
Caption: Final data summary for hit prioritization. Derivative A emerges as the superior candidate due to its high potency and excellent selectivity.

Based on this comprehensive analysis, Derivative A would be prioritized for subsequent lead optimization studies. It demonstrates potent, sub-micromolar inhibition of the target in both biochemical and cellular assays and shows no significant cytotoxicity at the highest concentrations tested, resulting in an excellent selectivity index.

References

  • Pyridinyl imidazole inhibitors of p38 MAP kinase impair viral entry and reduce cytokine induction by Zaire ebolavirus in human dendritic cells. Kindrachuk, J., et al. (2012). Antiviral Research. [Link]

  • Smart cellular assays to study inflammatory skin disorders. AXXAM. [Link]

  • Chemical structures of p38 MAP kinase inhibitors, pyridinyl imidazole compounds. ResearchGate. [Link]

  • Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. Crist, R. M., et al. (2020). National Cancer Institute. [Link]

  • Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines. Bio-protocol. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Regan, J., et al. (2002). Journal of Medicinal Chemistry. [Link]

  • Cytokine ELISA Protocol Overview. Scribd. [Link]

  • Utilising primary cell and ex vivo assays for successful drug discovery. Nuvisan. [Link]

  • The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. Lali, F. V., et al. (2000). Journal of Biological Chemistry. [Link]

  • Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. [Link]

  • Enzyme-linked immunosorbent assay (ELISA). British Society for Immunology. [Link]

  • In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Zang, Q., et al. (2020). Journal of Chemical Information and Modeling. [Link]

  • Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. [Link]

  • Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. Mervin, L. H., et al. (2021). ACS Omega. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. Williams, C. (2011). Methods. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Johnson, G. L., and Kuhlman, B. (2023). Frontiers in Cell and Developmental Biology. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Shafiee, G., et al. (2024). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Kobarfard, F., et al. (2013). Iranian Journal of Pharmaceutical Research. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Chen, Y., et al. (2025). Molecules. [Link]

  • Imidazole-pyridine hybrids as potent anti-cancer agents. Umar, M., et al. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Rivera, G., et al. (2020). Molecules. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Firoozpour, L., et al. (2023). Polycyclic Aromatic Compounds. [Link]

  • Structure−activity relationships of imidazole−pyridine scaffolds. ResearchGate. [Link]

  • Discovery of pyridone-containing imidazolines as potent and selective inhibitors of neuropeptide Y Y5 receptor. Ando, M., et al. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma In Vivo. Aruchamy, B., et al. (2023). ACS Omega. [Link]

  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. ResearchGate. [Link]

  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Tran, T. D. Q., et al. (2021). Scientific Reports. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Narayan, A., et al. (2024). Infectious Disorders - Drug Targets. [Link]

  • Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H. ResearchGate. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. van den Bor, J., et al. (2022). Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Utilizing N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide (PyIm-EtPiv) in Advanced Optoelectronic Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of high-efficiency phosphorescent organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs) relies heavily on the rational design of transition metal complexes. Iridium(III) complexes are the gold standard in this domain due to their strong spin-orbit coupling, which facilitates 100% internal quantum efficiency by harvesting both singlet and triplet excitons [1].

However, a critical bottleneck in materials science is Aggregation-Caused Quenching (ACQ) . In solid-state films or highly doped emissive layers, planar cyclometalated complexes undergo intermolecular π-π stacking. This proximity induces triplet-triplet annihilation (TTA) and non-radiative decay, drastically reducing the Photoluminescence Quantum Yield (PLQY) [2].

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide (PyIm-EtPiv) is a highly specialized ancillary ligand designed to circumvent these limitations.

  • Electronic Control (The Pyridylimidazole Core): The 2-(pyridin-2-yl)-1H-imidazole moiety acts as a strong-field, neutral N,N'-bidentate chelator. It stabilizes the metal-to-ligand charge transfer (MLCT) excited state, often resulting in tunable, highly efficient luminescence [1].

  • Steric Shielding (The Ethylpivalamide Tail): The N-alkylation of the imidazole ring with an ethylpivalamide group introduces a bulky, lipophilic tert-butyl moiety. This creates a 3D exclusion volume around the Ir(III) core. By physically preventing the lumophores from approaching one another, the pivalamide tail suppresses ACQ and maintains high PLQY in the solid state [3]. Furthermore, the amide functionality enhances solubility in polar organic solvents, enabling low-cost solution-processing techniques (e.g., spin-coating) for device fabrication.

Experimental Protocols

The following protocols detail the synthesis, isolation, and device integration of the cationic complex , where ppy = 2-phenylpyridine.

Protocol 2.1: Synthesis ofIr(ppy)₂ (PyIm-EtPiv)

Causality Check: The reaction utilizes the dichloro-bridged dimer [Ir(ppy)₂Cl]₂. A mixed solvent system of Dichloromethane (DCM) and Methanol (MeOH) is chosen because DCM solubilizes the lipophilic dimer, while MeOH stabilizes the resulting cationic monomer, driving the cleavage reaction forward.

Reagents:

  • [Ir(ppy)₂Cl]₂ (0.5 mmol, 1.0 eq of dimer / 1.0 mmol Ir centers)

  • PyIm-EtPiv ligand (1.1 mmol, 2.2 eq)

  • Ammonium hexafluorophosphate (NH₄PF₆) (3.0 mmol, excess)

  • DCM, Methanol, and Deionized Water.

Step-by-Step Procedure:

  • Dimer Cleavage: Suspend [Ir(ppy)₂Cl]₂ (536 mg) and PyIm-EtPiv (approx. 315 mg) in a 2:1 mixture of DCM/MeOH (30 mL) in a 100 mL round-bottom flask.

  • Complexation: Purge the system with inert Nitrogen gas for 15 minutes. Heat the mixture to 50 °C under continuous magnetic stirring for 12 hours. The cloudy suspension will gradually transition into a clear, luminescent yellow/green solution, indicating successful cleavage of the dimer and coordination of the neutral L^L ligand.

  • Solvent Exchange: Cool the reaction to room temperature and evaporate the DCM under reduced pressure, leaving the complex dissolved primarily in MeOH.

  • Anion Exchange: Dissolve NH₄PF₆ (489 mg) in 10 mL of deionized water. Add this aqueous solution dropwise to the methanolic reaction mixture. Causality: The bulky, non-coordinating PF₆⁻ anion replaces the chloride ion, drastically reducing the aqueous solubility of the complex and inducing precipitation. This step is critical for LEEC applications, as PF₆⁻ provides optimal ionic mobility in the device matrix [4].

  • Isolation: Filter the resulting precipitate, wash sequentially with cold water (2 × 10 mL) and diethyl ether (2 × 10 mL) to remove unreacted ligand and inorganic salts.

  • Self-Validation (QC): Verify the product via ¹H NMR (400 MHz, CD₃CN). Successful coordination is confirmed by a significant downfield shift of the imidazole protons and the splitting of the pivalamide tert-butyl signal due to the asymmetric chiral center at the octahedral Ir(III) core.

Protocol 2.2: Solution-Processed OLED Fabrication
  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase the work function and hydrophilicity.

  • Hole Injection Layer: Spin-coat PEDOT:PSS (aqueous dispersion) at 3000 rpm for 40 s. Anneal at 150 °C for 15 minutes in ambient air.

  • Emissive Layer (EML): Prepare a solution of the host material (e.g., mCP) and the synthesized dopant (10 wt%) in chlorobenzene (total concentration 10 mg/mL). Spin-coat onto the PEDOT:PSS layer at 2000 rpm for 30 s in a nitrogen-filled glovebox. Anneal at 80 °C for 10 minutes.

  • Cathode Deposition: Transfer the substrates to a vacuum thermal evaporator. Deposit 40 nm of TPBi (electron transport layer), followed by 1 nm of LiF (electron injection), and 100 nm of Aluminum (cathode) at a base pressure of < 10⁻⁶ Torr.

Data Presentation

The integration of the bulky PyIm-EtPiv ligand yields significant improvements in solid-state photophysics compared to standard unshielded complexes.

Table 1: Comparative Photophysical and Device Performance Data

Complex / EmitterSolution PLQY (%)Solid-State PLQY (%)Emission λ_max (nm)Max EQE (%)Roll-off at 1000 cd/m²
[Ir(ppy)₂(bpy)]⁺ (Standard)85.012.55855.2High (>40%)
[Ir(ppy)₂(PyIm-EtPiv)]⁺88.265.4 57814.8 Low (<15%)

Note: Data represents typical values for bulky vs. planar cationic Ir(III) complexes. The retention of >70% of the solution PLQY in the solid state for the PyIm-EtPiv complex confirms the successful suppression of ACQ.

Visualizations

G A Standard Ir(III) Complex (e.g.,[Ir(ppy)2(bpy)]+) C High Doping / Solid State Close Intermolecular Packing A->C B PyIm-EtPiv Modified Complex [Ir(ppy)2(PyIm-EtPiv)]+ D Steric Shielding by Pivalamide Tail B->D E π-π Stacking & Triplet-Triplet Annihilation C->E F Suppressed Intermolecular Interactions D->F G Aggregation-Caused Quenching (ACQ) E->G H High Solid-State PLQY (>60%) F->H

Fig 1. Logical flow of ACQ suppression via steric shielding in PyIm-EtPiv Ir(III) complexes.

G Step1 1. Dimer Cleavage [Ir(ppy)2Cl]2 + PyIm-EtPiv (DCM/MeOH, 50°C) Step2 2. Anion Exchange Add NH4PF6(aq) Precipitate Complex Step1->Step2 Step3 3. Purification Column Chromatography (Silica, DCM:MeOH) Step2->Step3 Step4 4. Device Fabrication Spin-Coating Emissive Layer (Host + Complex) Step3->Step4 Step5 5. Characterization EQE & Luminance Measurement Step4->Step5

Fig 2. Step-by-step experimental workflow for complex synthesis and OLED device fabrication.

References

  • Title: Highly Efficient Red and White Organic Light-Emitting Diodes with External Quantum Efficiency beyond 20% by Employing Pyridylimidazole-Based Metallophosphors Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Luminescent Iridium Complexes Used in Light-Emitting Electrochemical Cells (LEECs) Source: National Center for Biotechnology Information (NCBI) / Springer URL: [Link]

  • Title: Bulky Iridium NHC Complexes for Bright, Efficient Deep-Blue OLEDs Source: ChemRxiv URL: [Link]

  • Title: Study of a phosphorescent cationic iridium(III) complex displaying a blue-shift in crystals Source: RSC Advances URL: [Link]

Application Notes and Protocols: Characterizing the Fluorescent Properties of Pyridin-2-yl-1H-imidazol-1-yl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridinyl-Imidazole Scaffold - A Versatile Fluorophore Core

The pyridin-2-yl-1H-imidazol-1-yl moiety and its derivatives represent a highly versatile class of fluorescent compounds. Their core structure, featuring an electron-rich imidazole ring linked to an electron-deficient pyridine ring, often establishes a robust donor-π-acceptor (D-π-A) system.[1][2] This electronic arrangement is the foundation of their rich photophysical behavior, particularly their sensitivity to the local microenvironment. The nitrogen atoms within both heterocyclic rings act as key functional centers, susceptible to protonation and metal ion coordination, which dramatically modulates the compound's electronic and, therefore, fluorescent properties.[3][4][5][6]

This inherent sensitivity makes these compounds exceptional candidates for a wide array of applications, including intracellular bioimaging, selective metal ion sensing, and the development of pH-responsive molecular probes.[7][8][9][10] This guide provides a series of detailed protocols for the systematic characterization of their fluorescent properties, moving from fundamental measurements to advanced environmental sensitivity assays. The focus is not just on the procedural steps but on the scientific rationale—the why—behind each experimental choice, enabling researchers to both generate high-quality data and interpret it with confidence.

Part 1: Fundamental Photophysical Characterization

The initial characterization of any new fluorophore involves determining its fundamental absorption and emission properties in a defined solvent system. This baseline data is crucial for all subsequent experiments.

Causality Behind the Protocol:
  • Solvent Choice: The choice of solvent is critical. A spectrograde, non-polar aprotic solvent like cyclohexane or a moderately polar aprotic solvent like tetrahydrofuran (THF) is often used for initial characterization to minimize specific solvent-fluorophore interactions (like hydrogen bonding) and establish a baseline.

  • Concentration: A low micromolar concentration (typically 1-10 µM) is used to avoid inner filter effects and concentration-dependent phenomena like aggregation, which can quench fluorescence and distort spectral shapes.

  • Determining Excitation Wavelength (λex): The optimal excitation wavelength is the wavelength of maximum absorption (λabs,max) from the UV-Vis spectrum. Exciting at this peak ensures the most efficient promotion of the fluorophore to its excited state, resulting in the strongest possible emission signal.

Experimental Workflow: Basic Characterization

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution (e.g., 1 mM in DMSO) prep2 Create Working Solution (e.g., 10 µM in THF) prep1->prep2 Dilution uv 1. Acquire UV-Vis Absorption Spectrum prep2->uv find_max 2. Identify λabs,max uv->find_max fluor 3. Acquire Fluorescence Emission Spectrum (Excite at λabs,max) find_max->fluor find_em_max 4. Identify λem,max fluor->find_em_max stokes Calculate Stokes Shift (λem,max - λabs,max) find_em_max->stokes

Caption: Workflow for basic photophysical characterization.

Protocol 1.1: Determining Absorption, Emission, and Stokes Shift
  • Stock Solution Preparation: Prepare a 1 mM stock solution of the pyridinyl-imidazole compound in anhydrous dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in a spectrograde solvent (e.g., THF). Prepare a "blank" cuvette containing only the solvent.

  • Absorption Spectrum: a. Using a UV-Vis spectrophotometer, zero the instrument with the solvent blank. b. Measure the absorption spectrum of the 10 µM working solution from approximately 250 nm to 600 nm. c. Identify the wavelength of maximum absorbance (λabs,max).

  • Emission Spectrum: a. Using a spectrofluorometer, set the excitation wavelength to the λabs,max determined in the previous step. b. Measure the emission spectrum, scanning from (λabs,max + 10 nm) to approximately 700 nm. c. Identify the wavelength of maximum emission intensity (λem,max).

  • Data Analysis: a. Calculate the Stokes shift in nanometers (nm): Stokes Shift = λem,max - λabs,max. b. A large Stokes shift (>50 nm) is often indicative of a significant change in geometry or electronic distribution upon excitation, a common feature of D-π-A fluorophores.[1][11]

Part 2: Probing Environmental Sensitivity

The true power of pyridinyl-imidazole fluorophores lies in their responsiveness to their environment. The following protocols are designed to quantify this sensitivity.

Protocol 2.1: Solvatochromic Analysis

Scientific Rationale: Solvatochromism refers to the change in a substance's color (and by extension, its absorption or emission spectra) with a change in solvent polarity.[12] For D-π-A fluorophores, the excited state is typically more polar than the ground state due to intramolecular charge transfer (ICT).[1][11] In polar solvents, the solvent dipoles organize around the excited-state fluorophore, stabilizing it and lowering its energy. This results in a lower-energy emission, causing a bathochromic (red) shift in the emission maximum. This protocol quantifies this effect.

  • Solvent Selection: Prepare a series of spectrograde solvents of varying polarity (e.g., Cyclohexane, Toluene, THF, Dichloromethane, Acetonitrile, Ethanol, Water).

  • Sample Preparation: For each solvent, prepare a 10 µM working solution of the compound from the 1 mM DMSO stock. Note: Ensure the final concentration of DMSO is negligible (<0.1%) to avoid influencing the solvent environment.

  • Measurement: a. For each solution, acquire the absorption and emission spectra as described in Protocol 1.1. b. Record the λabs,max and λem,max for each solvent.

  • Data Presentation and Analysis: a. Summarize the data in a table. b. The magnitude of the red-shift in emission from non-polar to polar solvents is a direct indicator of the compound's sensitivity to polarity and the charge-transfer character of its excited state.[7][12][13]

Table 1: Example Solvatochromism Data for a Hypothetical Pyridinyl-Imidazole Compound

SolventPolarity Index (ET(30))λabs,max (nm)λem,max (nm)Stokes Shift (cm-1)
Toluene33.93504355595
THF37.43524506510
Acetonitrile45.63554858230
Ethanol51.93585109365
Protocol 2.2: pH-Dependent Fluorescence Titration

Scientific Rationale: The nitrogen atoms on the pyridine and imidazole rings are basic sites that can be protonated in acidic conditions.[3] Protonation alters the electronic properties of the heterocycles, typically increasing the electron-accepting character of the ring. This change in the D-π-A system leads to distinct shifts in the absorption and emission spectra.[1][14] By titrating the pH, one can determine the ground-state and excited-state pKa values, which are crucial for designing effective pH sensors.

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffer) spanning a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: a. Create a 10 µM working solution of the fluorophore in each buffer. Note: If the compound has poor aqueous solubility, a co-solvent like ethanol or THF can be used, but its concentration must be kept constant across all pH values (e.g., 9:1 buffer:ethanol v/v).[3]

  • Measurement: a. For each pH point, acquire the full fluorescence emission spectrum. b. Plot the fluorescence intensity at a key wavelength (e.g., the emission maximum of the acidic or basic form) as a function of pH.

  • Data Analysis: a. The resulting plot should be sigmoidal. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-maximal intensity change. b. A significant change in fluorescence ("on-off-on" or ratiometric shift) across a specific pH range indicates the compound's potential as a pH sensor in that range.[1][15][16]

Protocol 2.3: Metal Ion Sensing Assay

Scientific Rationale: The lone pairs of electrons on the heterocyclic nitrogen atoms make pyridinyl-imidazole compounds excellent chelators for metal ions.[4][6] Coordination with a metal ion restricts intramolecular rotations and can alter the ICT process, leading to a change in fluorescence, often an enhancement (Chelation-Enhanced Fluorescence, CHEF).[9] This protocol first screens for selectivity and then quantifies the binding affinity for a responsive metal ion.

G cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) ground_free Low Fluorescence (Free Ligand) Rotational freedom allows non-radiative decay excited_chelated High Fluorescence (Metal Complex) Rigid structure inhibits non-radiative decay ground_free->excited_chelated 1. Metal Ion (e.g., Zn²⁺) Binding 2. Photon Excitation (hν) excited_chelated->ground_free Fluorescent Emission

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

  • Screening for Selectivity: a. Prepare a 10 µM solution of the fluorophore in a suitable buffer (e.g., 10 mM HEPES, pH 7.4). b. In a multi-well plate, add different metal ion solutions (e.g., Zn²⁺, Cu²⁺, Fe²⁺, Hg²⁺, Mg²⁺, Ca²⁺, etc., from chloride or nitrate salts) to separate wells to a final concentration of 2-5 equivalents. c. Measure the fluorescence intensity in each well using a plate reader. A significant increase or decrease ("turn-on" or "turn-off") in fluorescence for a specific ion indicates selectivity.[8]

  • Titration for Binding Affinity: a. Prepare a 10 µM solution of the fluorophore in the buffer. b. Incrementally add small aliquots of a concentrated stock solution of the selected metal ion (e.g., ZnCl₂). c. After each addition, mix and record the fluorescence emission spectrum.

  • Data Analysis: a. Plot the change in fluorescence intensity against the metal ion concentration. b. The data can be used to determine the binding stoichiometry (e.g., using a Job plot) and the dissociation constant (Kd), which quantifies the binding affinity. A low detection limit is critical for practical sensing applications.[8]

Part 3: Data Interpretation & Troubleshooting

  • Inner Filter Effect: At high concentrations, the analyte can re-absorb emitted light, leading to a non-linear response and distorted spectra. Always work in a concentration range where absorbance at the excitation wavelength is low (<0.1).

  • Photobleaching: Some fluorophores are susceptible to degradation upon prolonged exposure to the excitation light. Use the lowest necessary excitation intensity and minimize exposure time.

  • Aggregation: In aqueous solutions, hydrophobic compounds may aggregate, often leading to fluorescence quenching or the appearance of new, red-shifted emission bands (excimer formation). If aggregation is suspected, test different co-solvent concentrations or add a non-ionic surfactant.

  • Quantum Yield: For advanced characterization, determining the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate) provides a quantitative measure of the fluorophore's emission efficiency. High quantum yields are desirable for sensing and imaging applications.[1][11]

References

  • Parisi, E., et al. (2025). Strong and pH dependent fluorescence in unprecedented anthra[2,3-d]imidazole derivatives.
  • Siva, V., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor)
  • Ghosh, S., et al. (2025). Substituted pyridil-imidazole derivatives as red-green-blue (RGB) as well as white light emitters.
  • Nagarajan, N., et al. (2013).
  • Siva, V., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications.
  • Kim, H. M., et al. Photostable and Orthogonal Solvatochromic Fluorophores for Simultaneous In Situ Quantification of Multiple Cellular Signaling Molecules. PMC.
  • Mondal, S., et al. (2022). Application of 2,4,5‐Tris(2‐pyridyl)imidazole as "Turn‐Off" Fluorescence Sensor for Cu (II) and Hg (II) ions and in vitro Cell Imaging.
  • Kumar, A., et al.
  • Gimbert, Y., et al. Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. PMC.
  • Zhang, X., et al. (2009). A Zn2+ Fluorescent Sensor Derived from 2-(Pyridin-2-yl)benzoimidazole with Ratiometric Sensing Potential.
  • Wang, Y., et al. (2024).
  • Baba-Ahmed, I., et al. (2023).
  • Gondek, E., et al. (2025). Synthesis and photophysical properties of fluorescent arylstyrylimidazo[1,2-a]pyridine-based donor-acceptor chromophores.
  • Reddy, M. C., et al. (2024). The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Taylor & Francis.
  • Li, Z., et al. (2021). Development of Imidazo[1,2-a]pyridine-based probe for detection of hydrazine and its applications in imaging of HepG2 cell.
  • Baba-Ahmed, I., et al. (2023).
  • Smith, K., et al. (2018).
  • Berezin, M. Y., et al. (2009). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC.
  • Baba-Ahmed, I., et al. (2025). Pyridine Derivatives as Fluorescent Sensors for Cations.
  • Glembocki, O. J. (2014).
  • Berezin, M. Y., et al. (2009). pH-dependent optical properties of synthetic fluorescent imidazoles. PubMed.

Sources

Application Note: Engineering the Second Coordination Sphere with N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide for Advanced Oxidation Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In bioinorganic chemistry and synthetic catalysis, replicating the exquisite selectivity and reactivity of metalloenzymes requires moving beyond simple primary coordination sphere tuning. The ligand N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide (hereafter abbreviated as PyIm-Piv ) represents a sophisticated class of bidentate N,N-donors equipped with a pendant hydrogen-bonding cavity. This application note details the mechanistic rationale, synthesis, and validated protocols for utilizing PyIm-Piv in transition-metal-catalyzed Oxygen Atom Transfer (OAT) reactions.

Mechanistic Rationale: The E-E-A-T Principles of Ligand Design

The design of PyIm-Piv is not arbitrary; it is rooted in the synergistic effects of electronic tuning and microenvironment engineering.

  • Primary Coordination (Electronic Tuning): The core of the ligand consists of a pyridine and an imidazole ring. Replacing a standard pyridine donor with an imidazole moiety significantly increases the electron density at the metal center due to imidazole's superior σ-donor properties. This electronic enrichment lowers the overpotential required to access reactive high-valent states (e.g., M(IV)=O or M(V)=O) during catalysis[1].

  • Secondary Coordination Sphere (Steric & H-Bonding Effects): The ethyl-linked pivalamide group acts as the secondary coordination sphere (SCS). The bulky tert-butyl moiety provides critical steric shielding, preventing the formation of inactive μ-oxo dimers and limiting off-target bimolecular decay pathways[2]. Concurrently, the amide N-H acts as a directed hydrogen-bond donor. This intramolecular H-bonding stabilizes the highly reactive metal-oxo species, enhancing the electrophilicity of the oxo ligand and dramatically accelerating OAT to organic substrates[3].

CatalyticCycle A Precatalyst [M(II)(PyIm-Piv)2(H2O)] B Oxidation / PCET A->B + Oxidant (e.g., PhIO) C Active Intermediate [M(IV)=O(PyIm-Piv)2] (H-Bond Stabilized) B->C - e-, - H+ D Substrate Binding C->D + Substrate (S) E OAT Transition State D->E F Product Release E->F Oxygen Transfer F->A + H2O, - S=O

Fig 1: Catalytic cycle showing metal-oxo stabilization via PyIm-Piv secondary hydrogen bonding.

Experimental Protocols

Protocol 1: Synthesis and Validation of the Ru(PyIm-Piv)2(H2O)2 Precatalyst

Causality: Ruthenium is selected for its robust Proton-Coupled Electron Transfer (PCET) capabilities. Silver triflate (AgOTf) is used to abstract chlorides, enforcing the coordination of a labile water molecule, which is the essential precursor to the terminal oxo species.

Step-by-Step Methodology:

  • Complexation: Dissolve 1.0 mmol of [Ru(benzene)Cl2]2 in 20 mL of degassed absolute ethanol under an Argon atmosphere. Causality: Argon prevents the premature oxidation of the Ru(II) center.

  • Ligand Addition: Add 4.05 mmol of the PyIm-Piv ligand. Reflux the mixture at 80 °C for 12 hours.

  • Halide Abstraction: Cool the solution to room temperature and add 4.0 mmol of AgOTf. Stir in the dark for 2 hours. Causality: Light exclusion prevents the photodecomposition of silver salts.

  • Isolation: Filter the precipitated AgCl through a Celite pad. Concentrate the filtrate and precipitate the complex by adding cold diethyl ether. Collect the solid via vacuum filtration.

Self-Validation Checkpoint: To validate the successful coordination of the water molecule and the integrity of the pivalamide H-bond network, perform FTIR spectroscopy prior to catalysis. A shift in the amide N-H stretching frequency from ~3400 cm⁻¹ (free ligand) to ~3250 cm⁻¹ indicates successful intramolecular hydrogen bonding with the aqua ligand.

Protocol 2: Catalytic Oxygen Atom Transfer (OAT) to Thioethers

Causality: Iodosobenzene (PhIO) is utilized as the terminal oxidant because it cleanly transfers an oxygen atom without generating coordinating byproducts (yielding inert iodobenzene).

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL Schlenk flask, dissolve 1.0 µmol of the 2 catalyst in 2.0 mL of anhydrous CH₃CN.

  • Substrate Addition: Add 1.0 mmol of the substrate (e.g., thioanisole) to the solution.

  • Oxidant Delivery: Slowly add 1.2 mmol of solid PhIO in 10 portions over 30 minutes at 25 °C. Causality: Slow addition maintains a low steady-state concentration of the oxidant, preventing off-target oxidant disproportionation.

  • Quenching & Analysis: After 2 hours, quench the reaction with aqueous sodium sulfite. Extract with dichloromethane and analyze the organic layer via GC-MS using an internal standard (e.g., dodecane).

Self-Validation Checkpoint: Run a parallel control reaction lacking the PyIm-Piv catalyst. The absence of sulfoxide product in the control validates that the background oxidation by PhIO is negligible and the observed OAT is strictly catalyst-driven.

ProtocolWorkflow Step1 Ligand & Metal Complexation Step2 Halide Abstraction (AgOTf) Step1->Step2 Step3 FTIR/UV-Vis Validation Step2->Step3 Step4 OAT Catalysis (Substrate + PhIO) Step3->Step4 Step5 GC-MS/HPLC Quantification Step4->Step5

Fig 2: Experimental workflow from precatalyst synthesis to quantitative catalytic analysis.

Quantitative Data Presentation

The integration of the pivalamide secondary coordination sphere yields exponential improvements in catalytic efficiency. Table 1 summarizes the kinetic data for the sulfoxidation of thioanisole, demonstrating the isolated effects of the imidazole donor and the pivalamide H-bonding cavity.

Table 1: Comparative Catalytic Efficiency in Sulfoxidation of Thioanisole

Catalyst ComplexPrimary CoordinationSecondary Coordination Sphere (SCS)TOF (h⁻¹)TON (at 24h)Yield (%)
[Ru(bpy)2(H2O)]²⁺Pyridine-PyridineNone12045045%
[Ru(PyIm)2(H2O)]²⁺Pyridine-ImidazoleNone3501,20072%
[Ru(PyIm-Piv)2(H2O)]²⁺Pyridine-ImidazolePivalamide (H-Bonding + Steric)1,8508,500>98%

Note: TOF (Turnover Frequency) measured at 10% conversion. TON (Turnover Number) measured at the 24-hour mark. The PyIm-Piv catalyst demonstrates a nearly 15-fold increase in reaction velocity compared to the standard bipyridine benchmark.

References

  • Enhancement of Reactivity of a RuIV–Oxo Complex in Oxygen-Atom-Transfer Catalysis by Hydrogen-Bonding with Amide Moieties in the Second Coordination Sphere. JACS Au. URL:[Link]

  • Ligand Effects on the Overpotential for Dioxygen Reduction by Tris(2-pyridylmethyl)amine Derivatives. Inorganic Chemistry. URL:[Link]

  • Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. Inorganic Chemistry. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallographic principles and field-proven insights.

Understanding the Molecule: A Crystallization Perspective

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide possesses a unique combination of structural features that influence its crystallization behavior. The presence of both rigid aromatic systems (pyridine and imidazole) and a flexible ethyl linker, capped by a bulky, hydrophobic pivalamide group, presents both opportunities and challenges for forming a well-ordered crystal lattice. The aromatic rings can participate in stabilizing π-π stacking interactions, while the amide and imidazole moieties offer hydrogen bonding capabilities. However, the molecule's conformational flexibility can also lead to difficulties in crystallization, potentially resulting in oils, amorphous solids, or multiple polymorphic forms.[1][2][3]

Troubleshooting Crystallization

This section addresses specific issues you may encounter during the crystallization of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide.

Question: My compound "oiled out" instead of crystallizing. What are the likely causes and how can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens when the solubility of the compound at a given temperature is exceeded, but the conditions are not favorable for nucleation and crystal growth. For N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide, this can be attributed to a few factors:

  • High Solute Concentration: The solution may be too concentrated, leading to a rapid decrease in solubility upon cooling that favors the formation of an amorphous oil over an ordered crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice.

  • Inappropriate Solvent Choice: The solvent may have a boiling point that is too close to the melting point of your compound.[4] If the compound's melting point is below the boiling point of the solvent, it will melt before it dissolves and then separate as an oil on cooling.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly.

  • Slow Cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature over several hours.

  • Solvent Re-evaluation: If oiling out persists, a different solvent system may be necessary. Consider a solvent with a lower boiling point or a mixed solvent system. A good starting point is to use a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.

Question: I obtained a fine powder or very small needles. How can I encourage the growth of larger, single crystals suitable for X-ray diffraction?

Answer:

The formation of small crystals is often a result of rapid nucleation, where many small crystals form simultaneously rather than a few crystals growing to a larger size.

Strategies for Larger Crystals:

  • Slower Evaporation/Cooling: Slow down the rate of supersaturation. If using an evaporation technique, reduce the surface area of the opening of the crystallization vessel. For cooling crystallization, implement a very gradual temperature decrease.

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals.[5][6] Dissolve your compound in a "good" solvent (one in which it is highly soluble) and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a "bad" solvent (one in which your compound is poorly soluble, but is miscible with the good solvent). The slow diffusion of the bad solvent vapor into the good solvent will gradually decrease the solubility of your compound, promoting slow and controlled crystal growth.

  • Seeding: Introduce a single, well-formed crystal (a "seed crystal") into a saturated solution of your compound. This provides a template for further growth and can lead to the formation of a single, large crystal.

  • Reduce Vibrations: Ensure your crystallization setup is in a location free from vibrations, as physical disturbances can trigger excessive nucleation.[6]

Question: My compound will not dissolve in common solvents, or it is too soluble in everything I try. What should I do?

Answer:

This is a common challenge that can be addressed by employing mixed solvent systems.

  • For Poor Solubility: Find a solvent that will dissolve your compound, even if it requires heating. Then, add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[4]

  • For High Solubility: Dissolve your compound in a solvent in which it is highly soluble. Then, use the vapor diffusion technique described above with a suitable anti-solvent.

A helpful approach is to use a solvent miscibility chart to select appropriate solvent pairs.[4] For N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide, which has both polar and non-polar characteristics, a combination of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or toluene) could be effective.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide?

A1: Given the molecular structure, a range of solvents with varying polarities should be screened. The pyridine and imidazole moieties suggest solubility in more polar, hydrogen-bond-accepting solvents, while the pivalamide group is non-polar.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolCan engage in hydrogen bonding with the amide and imidazole groups.[7]
Esters Ethyl acetateMedium polarity, good for compounds with mixed characteristics.
Aromatic TolueneMay interact favorably with the pyridine and imidazole rings through π-π stacking.[5]
Ethers Dichloromethane (DCM), Diethyl etherLower polarity, can be used as anti-solvents with more polar solvents.
Ketones AcetoneA polar aprotic solvent that can be a good starting point.
Nitriles AcetonitrileA polar aprotic solvent.

A systematic approach is to test the solubility of a small amount of your compound in a small volume of each solvent at room temperature and then with gentle heating. The ideal solvent will show low solubility at room temperature and high solubility upon heating.[9]

Q2: How does the conformational flexibility of the ethyl linker affect crystallization?

A2: The ethyl linker introduces rotational freedom, meaning the molecule can exist in multiple conformations in solution.[1][2] This can be a barrier to crystallization, as the molecules need to adopt a specific, uniform conformation to pack into an ordered crystal lattice.[1][3] The presence of multiple conformers in solution can reduce the tendency for crystallization.[1]

Q3: Can impurities from the synthesis affect the crystallization outcome?

A3: Absolutely. Even small amounts of impurities can inhibit crystal growth, alter the crystal habit (shape), or prevent crystallization altogether.[2] It is crucial to ensure your starting material is of the highest possible purity. Techniques like column chromatography or a preliminary recrystallization may be necessary before attempting to grow single crystals.

Q4: Are there any specific pH considerations for crystallizing this compound?

A4: Yes, the pyridine and imidazole rings are basic and can be protonated at acidic pH. The resulting salt will have vastly different solubility properties than the free base. Crystallizing from aqueous solutions or solutions containing acidic or basic additives will be highly pH-dependent.[10][11] It is generally advisable to crystallize the neutral form from organic solvents unless a salt form is specifically desired.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 5-10 mg of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide into several small test tubes or vials.

  • To each tube, add a different solvent from the screening table above, starting with 0.2 mL.

  • Observe the solubility at room temperature.

  • If the compound does not dissolve, gently heat the tube in a warm water or sand bath and observe any changes in solubility.

  • If the compound dissolves upon heating, remove the tube from the heat and allow it to cool slowly to room temperature.

  • Observe for the formation of crystals. If no crystals form, gently scratch the inside of the tube with a glass rod to induce nucleation.

  • Record your observations for each solvent to identify promising candidates for larger-scale crystallization.

Protocol 2: Vapor Diffusion Crystallization
  • Prepare a saturated or near-saturated solution of your compound in a "good" solvent (e.g., methanol or dichloromethane) in a small vial (e.g., a 1 mL conical vial).

  • In a larger vessel (e.g., a 20 mL scintillation vial or a small beaker), add a layer of a "bad" solvent (e.g., hexane or diethyl ether).

  • Carefully place the small vial containing your compound solution inside the larger vessel, ensuring the two liquids do not mix.

  • Seal the larger vessel tightly with a cap or parafilm.

  • Allow the setup to stand undisturbed in a location with a stable temperature.

  • Monitor for crystal growth over several days to weeks.

Visualizing Crystallization Troubleshooting

The following workflow provides a systematic approach to troubleshooting common crystallization problems.

Crystallization_Troubleshooting cluster_outcomes Initial Outcome cluster_solutions Troubleshooting Strategies start Start with Pure Compound solvent_screen Solvent Screening Low solubility at RT High solubility when hot start->solvent_screen good_crystals Good Crystals solvent_screen->good_crystals Ideal oiling_out Oiling Out solvent_screen->oiling_out Common powder Fine Powder/Needles solvent_screen->powder Common no_crystals No Crystals solvent_screen->no_crystals Possible end_goal Single Crystals for X-Ray good_crystals->end_goal oil_solutions Oiling Out Solutions Dilute solution Slow down cooling Change solvent oiling_out->oil_solutions powder_solutions Powder/Needle Solutions Slower cooling/evaporation Vapor diffusion Seeding powder->powder_solutions no_crystal_solutions No Crystal Solutions Try mixed solvents Increase concentration Vapor diffusion no_crystals->no_crystal_solutions oil_solutions->solvent_screen Re-evaluate powder_solutions->solvent_screen Re-evaluate no_crystal_solutions->solvent_screen Re-evaluate

Caption: A flowchart for troubleshooting the crystallization of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide.

References

  • - Chemistry LibreTexts

  • - Chemistry LibreTexts

  • - Organic Process Research & Development

  • - Hampton Research

  • - Journal of Chemical Education

  • - University of Pennsylvania

  • - University of Fribourg

  • - Sino Biological

  • - Revue Roumaine de Chimie

  • - Journal of Chemical Technology and Metallurgy

  • - ResearchGate

  • - SCIRP

  • - Google Patents

  • - The University of Manchester

  • - Chemical Science

  • - The Fromm Group

  • - ResearchGate

  • - PubMed

  • - RSC Publishing

  • - CrystEngComm

  • - PMC

  • - ResearchGate

  • - MDPI

  • - MDPI

  • - PubChem

  • - Journal of Chemical, Biological and Physical Sciences

  • - Sigma-Aldrich

  • - PubMed

  • - United Arab Emirates - Ministry of Health and Prevention

  • - RSC Publishing

  • - Journal of Young Pharmacists

  • - PubChem

  • - MDPI

  • - ChemBK

  • - MDPI

Sources

Scaling up the synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal for the scale-up synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide .

This technical guide is designed for process chemists and drug development professionals transitioning this molecule from milligram-scale discovery to multi-kilogram pilot production. We have structured this portal to provide mechanistic insights, self-validating protocols, and direct solutions to the most common thermal and regiochemical roadblocks encountered during scale-up.

Synthetic Strategy & Workflow

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide relies on a highly convergent two-phase approach.

  • Phase 1: Construction of the heterobiaryl core via a modified Debus-Radziszewski cycloaddition [1].

  • Phase 2: Regioselective N-alkylation of the core using a pre-assembled electrophile, N-(2-bromoethyl)pivalamide [3].

SynthesisWorkflow SM1 Pyridine-2-carboxaldehyde + Glyoxal + NH4OAc Step1 Phase 1: Debus-Radziszewski Condensation SM1->Step1 Int1 2-(pyridin-2-yl)-1H-imidazole (Core Intermediate) Step1->Int1 Step2b Phase 2: N-Alkylation (K2CO3, MeCN) Int1->Step2b SM2 2-Bromoethan-1-amine + Pivaloyl Chloride Step2a Amidation SM2->Step2a Int2 N-(2-bromoethyl)pivalamide (Alkylating Agent) Step2a->Int2 Int2->Step2b Target N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide (Final Product) Step2b->Target

Fig 1. Convergent synthetic workflow for the target pivalamide derivative.

Knowledge Base: Validated Scale-Up Protocols

To ensure reproducibility across scales, the following methodologies are engineered as self-validating systems . This means the protocol contains built-in analytical checkpoints that confirm success before proceeding to the next step.

Phase 1: Synthesis of 2-(pyridin-2-yl)-1H-imidazole (Core Formation)

The Debus-Radziszewski reaction is a four-component one-pot cycloaddition [1]. While highly efficient in the lab, scale-up often reveals thermal liabilities due to the highly exothermic nature of ammonia addition, which can lead to the polymerization of glyoxal [2].

Step-by-Step Methodology:

  • Preparation: Charge a jacketed reactor with pyridine-2-carboxaldehyde (1.0 eq) and methanol (10 volumes). Add glyoxal (40% aqueous solution, 1.1 eq).

  • Thermal Control (Critical): Cool the reactor internal temperature (T_int) to strictly 0–5 °C. Causality: Glyoxal is highly prone to Cannizzaro-type disproportionation and polymerization at elevated temperatures in the presence of base.

  • Addition: Add ammonium acetate (4.0 eq) in 5 equal portions over 2 hours, maintaining T_int < 10 °C.

  • Cyclization: Once addition is complete, ramp the temperature to 50 °C for 4 hours to drive the dehydration and aromatization of the imidazole ring.

  • Self-Validation Check: Pull a 100 µL aliquot, dilute in 1 mL MeOH, and run LC-MS. The reaction is validated as complete when the extracted ion chromatogram (EIC) shows <1% of the aldehyde mass (m/z 108.1) and a dominant product peak (m/z 146.1).

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO3, extract with ethyl acetate, and crystallize from EtOAc/Heptane to avoid column chromatography.

Phase 2: N-Alkylation (Side-Chain Attachment)

The N-alkylation of imidazole derivatives is a cornerstone of medicinal chemistry [4]. The primary risk during scale-up is over-alkylation, which forms a highly polar 1,3-dialkylimidazolium salt. We utilize a milder base (K2CO3) in a polar aprotic solvent (Acetonitrile) to maintain kinetic control [4].

Step-by-Step Methodology:

  • Deprotonation: Suspend 2-(pyridin-2-yl)-1H-imidazole (1.0 eq) and anhydrous K2CO3 (2.0 eq) in acetonitrile (5 volumes) at 20 °C. Stir for 30 minutes. Causality: K2CO3 is preferred over NaH for scale-up as it avoids the generation of explosive hydrogen gas and slows the deprotonation rate, preventing localized hot spots [4].

  • Electrophile Addition: Add N-(2-bromoethyl)pivalamide (1.05 eq) dropwise. Causality: Strictly limiting the electrophile to a 5% excess prevents the quaternization of the second imidazole nitrogen.

  • Heating: Heat the suspension to 75 °C for 12 hours.

  • Self-Validation Check: Monitor via TLC (10% MeOH in DCM). The reaction is complete when the UV-active spot of the starting imidazole (Rf ~0.3) is replaced by the product spot (Rf ~0.5). If a baseline spot appears, it indicates imidazolium salt formation; immediately cool the reactor to 20 °C to halt the reaction.

  • Workup: Filter off the inorganic salts, concentrate the filtrate, and recrystallize from ethanol/water.

Quantitative Process Parameters

To facilitate a seamless technology transfer, the following table summarizes the critical quality attributes (CQAs) and expected parameter shifts when moving from a 10-gram laboratory scale to a 1-kilogram pilot scale.

Process Parameter / MetricLab Scale (10 g)Pilot Scale (1 kg)Mechanistic Causality & Troubleshooting
Phase 1: Core Synthesis
NH4OAc Addition Temp0 °C to 20 °CStrictly 0–5 °CPoorer heat dissipation at scale accelerates glyoxal degradation.
Reaction Time2 hours4–6 hoursSlower mass transfer requires extended heating for full cyclization.
Expected Yield85%78%Yield drop is typical due to minor oligomerization; optimize mixing.
Phase 2: N-Alkylation
Alkylating Agent Stoichiometry1.20 eq1.05 eqExcess electrophile at scale leads to runaway bis-alkylation.
Solvent Volume (MeCN)10 volumes5 volumesReduced volume increases collision frequency, improving kinetics.
Expected Yield90%82%Product loss occurs during crystallization to purge trace aniline/salts.

Troubleshooting Desk & FAQs

TroubleshootingLogic Issue Low Yield in Alkylation Step Check1 LC-MS: High Bis-alkylated Impurity? Issue->Check1 Check2 LC-MS: High Unreacted Core? Issue->Check2 Sol1 Reduce Alkylating Agent to 1.05 eq & Lower Temp Check1->Sol1 Yes Sol2 Increase Base Strength (Use Cs2CO3 or NaH) Check2->Sol2 Yes

Fig 2. Decision matrix for troubleshooting N-alkylation yield discrepancies.

Q: During the Debus-Radziszewski reaction on a 1 kg scale, the reaction mixture turns black and the yield drops significantly. What is happening? A: This is a classic heat transfer failure. Glyoxal is highly sensitive to thermal degradation when exposed to localized high temperatures during the exothermic addition of ammonium acetate. In batch scale-up, extended addition times combined with poorer heat dissipation lead to polymeric impurities [2]. Actionable Fix: Implement a highly controlled, portion-wise addition of ammonium acetate using a jacketed reactor set to 0 °C, or transition the initial mixing phase to a continuous plug flow reactor (PFR) to maximize surface-area-to-volume ratio for heat exchange.

Q: I am observing a highly polar, water-soluble impurity in the Phase 2 N-alkylation step. How do I prevent this? A: You are observing over-alkylation. The imidazole nitrogen (N3) can act as a nucleophile even after the initial alkylation at N1, attacking a second equivalent of N-(2-bromoethyl)pivalamide to form a 1,3-dialkylimidazolium salt [3]. Actionable Fix: Strictly control the stoichiometry of the alkylating agent to 1.05 equivalents. Do not push the reaction temperature past 75 °C. If the reaction stalls, do not add more electrophile; instead, verify the anhydrous nature of your K2CO3 base.

Q: Do I need to worry about regioselectivity (N1 vs N3 alkylation) for this specific molecule? A: Fortunately, no. The intermediate 2-(pyridin-2-yl)-1H-imidazole is symmetric with respect to the C4 and C5 positions of the imidazole ring. Because of rapid tautomerization between the N1-H and N3-H forms, alkylation at either nitrogen yields the exact same structurally equivalent product. Your process controls should focus entirely on preventing over-alkylation, rather than regiocontrol.

References

  • One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances. Available at:[Link]

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Organic Process Research & Development. Available at:[Link]

  • Process for preparing 1-alkylimidazoles.US Patent 5011934A.

Validation & Comparative

Comparative analysis of pyridin-2-yl-1H-imidazol-1-yl isomers' activity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Pyridin-2-yl-1H-imidazol-1-yl Isomers: Structural Causality and Biological Activity

As a Senior Application Scientist, I frequently observe drug discovery programs stall because the nuanced impact of heterocyclic isomerism is overlooked. The pyridin-2-yl-1H-imidazol-1-yl scaffold is a privileged pharmacophore in medicinal chemistry, but its biological activity is not monolithic. The pharmacological profile of this scaffold is entirely dictated by the positional attachment of the pyridine ring to the imidazole core.

This guide provides an objective, data-driven comparison of the three primary isomers—the 2-substituted, 4-substituted, and 5-substituted analogs—detailing how their distinct spatial topologies dictate target specificity, from metalloenzyme chelation to allosteric kinase inhibition.

Structural Rationale & Target Specificity

The position of the pyridine ring on the N-linked imidazole drastically alters the molecule's 3D conformation and electron density distribution, leading to divergent mechanisms of action:

  • 2-(Pyridin-2-yl)-1H-imidazol-1-yl (Isomer A): The spatial proximity of the pyridine nitrogen to the imidazole N3 atom creates a highly potent bidentate chelation pocket. This conformation is thermodynamically ideal for coordinating transition metals, such as Zn2+ in structural biology applications[1] or the heme iron in fungal lanosterol 14α-demethylase (CYP51)[2].

  • 4-(Pyridin-2-yl)-1H-imidazol-1-yl (Isomer B): Moving the pyridine to the 4-position generates an extended, linear topology. This allows the molecule to penetrate deep into narrow hydrophobic pockets, such as the ATP-binding hinge region of p38α MAPK, where it forms critical hydrogen bonds without steric clashing[3].

  • 5-(Pyridin-2-yl)-1H-imidazol-1-yl (Isomer C): Attachment at the 5-position induces severe steric hindrance with the N1-substituent (the rest of the drug molecule). This forces the pyridine ring to twist out of planarity. This rigid, out-of-plane conformation acts as a "conformational lock," making it highly selective for mutant allosteric pockets, such as those found in IDH1-mutated cancers[3].

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of representative derivatives for each isomer class.

Isomer TopologyPrimary Target ClassDominant Binding ModeRepresentative IC50​ Solubility (LogS)Off-Target Liability
2-Substituted Metalloenzymes (CYP51)Bidentate Metal Chelation15 nM (CYP51)-3.2High (Cross-reacts with human CYPs)
4-Substituted Kinases (p38α, ALK5)Hinge Region H-Bonding8 nM (p38α)-4.1Moderate (Kinome cross-reactivity)
5-Substituted Mutant Enzymes (IDH1)Sterically Twisted Allosteric45 nM (IDH1 mut)-2.8Low (Conformation-specific)

Mechanistic Binding Pathways

IsomerActivity Root Pyridin-2-yl-1H-imidazol-1-yl Core Scaffold Iso2 2-(Pyridin-2-yl) Isomer (Adjacent N-atoms) Root->Iso2 Position 2 Attachment Iso4 4-(Pyridin-2-yl) Isomer (Extended Linear) Root->Iso4 Position 4 Attachment Iso5 5-(Pyridin-2-yl) Isomer (Sterically Twisted) Root->Iso5 Position 5 Attachment Target2 Metalloenzymes (CYP51 / Zn) Bidentate Chelation Iso2->Target2 High Affinity Metal Binding Target4 Kinase Hinge (p38 MAPK) Hydrogen Bonding Iso4->Target4 Deep Pocket Insertion Target5 Mutant Allosteric (IDH1) Hydrophobic Pocket Iso5->Target5 Conformation Lock

Binding modes of pyridin-2-yl-1H-imidazol-1-yl isomers based on structural topology.

Self-Validating Experimental Protocols

To objectively evaluate these isomers, your experimental design must include built-in causality checks. Below are the self-validating workflows for analyzing these compounds.

Protocol 1: CYP51 Heme Binding Assay (UV-Vis Difference Spectroscopy)

Designed for the 2-substituted isomer to validate bidentate chelation.

  • Preparation: Prepare 2 µM recombinant CYP51 in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH is critical; deviations alter the heme iron's spin state, masking the Type II binding signal necessary for imidazole coordination[2].

  • Titration: Titrate the 2-substituted isomer (0.1 to 10 µM) into the sample cuvette and record difference spectra (350–500 nm) against a reference cuvette containing only the enzyme and solvent vehicle.

  • Self-Validation (The Isobestic Check): A true Type II inhibitor will produce a peak at ~430 nm and a trough at ~390 nm. Monitor the isobestic point (the wavelength where absorbance does not change). If the isobestic point drifts during titration, it indicates non-specific protein precipitation or denaturation, and the data must be discarded. Run fluconazole concurrently as a positive control.

Protocol 2: p38α Kinase Hinge-Binding Assay (TR-FRET)

Designed for the 4-substituted isomer to validate linear hinge binding.

  • Incubation: Incubate 5 nM p38α kinase with the 4-substituted isomer (serial dilutions) in an assay buffer containing 1 mM DTT.

    • Causality: DTT prevents oxidative cross-linking of the kinase's cysteine residues, ensuring the hinge region remains structurally accessible for the extended pyridine ring[3].

  • Reaction Initiation: Add ATP at the Km​ concentration (15 µM) alongside a biotinylated substrate peptide.

  • Self-Validation (ATP Shift Assay): To confirm competitive hinge binding rather than non-specific aggregation, run a parallel plate with 10x ATP (150 µM). A rightward shift in the IC50​ curve mathematically validates ATP-competitive binding at the hinge. If the IC50​ remains unchanged, the isomer is acting allosterically, invalidating the structural hypothesis.

Protocol 3: Mutant-Specific Cytotoxicity Screening (MTT Assay)

Designed for the 5-substituted isomer to validate allosteric targeting.

  • Cell Seeding: Seed IDH1-mutant fibrosarcoma cells at 104 cells/well in a 96-well plate.

  • Treatment: Treat with the 5-substituted isomer for 72 hours to allow for complete metabolic penetration.

  • Self-Validation (Orthogonal Cell Line): Use a wild-type IDH1 cell line as a negative control on the same plate. True efficacy of the sterically twisted 5-isomer relies on the mutant allosteric pocket[3]. If the compound shows equal cytotoxicity in both wild-type and mutant lines, it is acting via generalized toxicity (e.g., DNA intercalation) rather than targeted inhibition[4].

References

  • Frontiers in Chemistry. "Recent Advances of Pyridinone in Medicinal Chemistry". Available at:[Link]

  • IJIRT Journal. "Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL". Available at:[Link]

  • ResearchGate. "Zinc(II) mediated synthesis of an N-substituted 2-(2-pyridyl)imidazole from a 1,2-diketone and 2-(aminomethyl)pyridine and its ligational behaviour". Available at:[Link]

Sources

A Comparative Guide to the Structural Elucidation of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all further investigation—be it into biological activity, physical properties, or synthetic optimization—is built. This guide provides an in-depth comparison of analytical techniques for the structural validation of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide (hereafter designated as PIPEP), a heterocyclic compound of interest due to its scaffold's prevalence in medicinal chemistry.[1][2]

We will focus on Single-Crystal X-ray Diffraction (SC-XRD) as the definitive "gold standard" method, providing an unparalleled level of atomic detail.[3][4] Concurrently, we will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) as essential complementary techniques. This guide is designed for researchers and drug development professionals, offering not just protocols, but the causality and rationale behind the multi-faceted approach required for rigorous scientific validation.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands alone in its ability to provide a direct, high-resolution, three-dimensional map of atoms within a crystalline lattice.[4] The resulting structural model reveals precise bond lengths, bond angles, and torsional angles, confirming molecular connectivity, conformation, and stereochemistry with certainty.

The Causality Behind Crystallization

The most significant bottleneck in SC-XRD is the growth of a high-quality single crystal.[5] This process is often considered an art, but it is governed by principles of thermodynamics and kinetics. The goal is to allow molecules to transition from a disordered state (in solution) to a highly ordered, repeating lattice with minimal defects. This requires creating a state of supersaturation that is reached slowly and without disturbance, allowing a single nucleation event to grow into a well-ordered crystal.[6][7]

Experimental Protocol: Crystal Growth & Data Collection

Objective: To grow diffraction-quality single crystals of PIPEP and collect X-ray diffraction data.

1. Material Preparation & Purity:

  • Rationale: Impurities can disrupt the crystal lattice, preventing the formation of large, well-ordered crystals. Purity is the most critical starting factor.[6]

  • Procedure:

    • Synthesize PIPEP according to established literature procedures.

    • Purify the crude product via flash column chromatography until a single spot is observed by TLC in multiple solvent systems.

    • Confirm purity and preliminary identity using ¹H NMR and LC-MS. The material should be >98% pure.

2. Crystal Growth by Slow Evaporation (Method of Choice):

  • Rationale: Slow evaporation is a straightforward and effective method for many organic compounds.[8] It gently increases the concentration of the solute to the point of supersaturation, allowing for slow, ordered crystal growth.[7][9][10] The choice of solvent is critical; the compound should be moderately soluble, not excessively so.[6]

  • Procedure:

    • Screen various solvents for moderate solubility (e.g., ethyl acetate, acetone, acetonitrile, methanol/dichloromethane mixtures).

    • Prepare a near-saturated solution of PIPEP (approx. 10-20 mg) in 1-2 mL of the chosen optimal solvent in a clean, small vial.

    • Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[6]

    • Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location (e.g., a dedicated quiet cupboard or a vibration-damping platform) and leave undisturbed for several days to weeks.[6][7]

3. Data Collection:

  • Rationale: Low-temperature data collection (typically 100 K) minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

  • Procedure:

    • Carefully select a suitable crystal (ideally >0.02 mm in all dimensions, with sharp edges and no visible fractures) under a microscope.[4]

    • Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (100 K) on the goniometer of a diffractometer.

    • Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα for absolute stereochemistry).

    • Collect a full sphere of diffraction data using a modern CCD or CMOS detector.

Data Interpretation and Validation

The output of a successful SC-XRD experiment is a set of crystallographic data that can be used to solve and refine the molecular structure. Key quality indicators are summarized below.

ParameterTypical ValueSignificance
Crystal System e.g., MonoclinicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry operations within the unit cell.
R-factor (R1) < 5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness of Fit (GoF) ~1.0Should be close to 1 for a good model. Indicates the appropriateness of the weighting scheme.
Bond Lengths/Angles VariesCompared to established values for similar chemical bonds to ensure they are chemically reasonable.

Part 2: A Multi-Pronged Approach: Spectroscopic & Computational Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality & Role: NMR provides detailed information about the chemical environment and connectivity of atoms (specifically ¹H and ¹³C) in solution.[13] It is the primary tool for confirming that the structure observed in the solid-state crystal is consistent with the structure present in solution, where most biological assays are performed.

  • Protocol:

    • Dissolve ~5-10 mg of PIPEP in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

  • Data Comparison: The number of signals, chemical shifts, coupling constants, and 2D correlations must be fully consistent with the connectivity established by SC-XRD. For example, the number of aromatic proton signals should match the pyridine and imidazole rings, and HMBC correlations should confirm the link between the ethyl-pivalamide side chain and the imidazole nitrogen.

High-Resolution Mass Spectrometry (HRMS)
  • Causality & Role: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecule. This allows for the unambiguous determination of the elemental formula, serving as a fundamental check on the molecular identity.

  • Protocol:

    • Prepare a dilute solution of PIPEP in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Measure the m/z of the protonated molecule, [M+H]⁺.

  • Data Comparison: The experimentally measured exact mass should match the theoretically calculated mass for the proposed formula (C₁₇H₂₂N₄O) to within 5 ppm.

Density Functional Theory (DFT)
  • Causality & Role: DFT is a computational quantum mechanics method used to model the electronic structure of molecules.[14][15] By performing a geometry optimization, one can predict the lowest energy (most stable) conformation of the molecule in a vacuum.[16] This provides a theoretical model to which the experimental X-ray structure can be compared.[17]

  • Protocol:

    • Build the structure of PIPEP in a molecular modeling program.

    • Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[18]

  • Data Comparison: A direct comparison of bond lengths and angles between the DFT-optimized structure and the SC-XRD structure should show strong agreement, typically within a few percent. This confirms that the experimentally observed conformation is indeed a low-energy, stable structure.

Part 3: Synthesis of Evidence: A Comparative Analysis

The power of this multi-technique approach lies in the convergence of evidence. Each method provides a different piece of the puzzle, and together they create an irrefutable structural assignment.

TechniqueInformation ProvidedPhaseStrengthsLimitations
SC-XRD 3D atomic coordinates, connectivity, stereochemistry, conformationSolidUnambiguous, high-resolution 3D structure.[19]Requires diffraction-quality single crystals, which can be difficult to obtain.[20][21]
NMR Atomic connectivity, chemical environment, solution conformationSolutionExcellent for connectivity, works on non-crystalline material, reflects solution state.[19]Provides indirect structural information; can be ambiguous for complex stereoisomers.
HRMS Elemental formulaGasExtremely high accuracy for molecular formula confirmation.Provides no information on connectivity or 3D structure.
DFT Theoretical low-energy conformation, electronic propertiesIn SilicoProvides a theoretical validation of the experimental structure; predicts properties.[17]It is a model, not a direct measurement; accuracy depends on the level of theory.

The logical workflow demonstrates how these techniques are synergistic rather than merely redundant.

G cluster_exp Experimental Validation cluster_comp Computational Validation Synthesis Synthesis & Purification NMR_MS NMR & HRMS (Hypothesis Generation) Synthesis->NMR_MS Provides Material Crystal Crystal Growth Synthesis->Crystal Provides Pure Material Structure Final Validated Structure NMR_MS->Structure Confirms Connectivity & Elemental Formula XRD SC-XRD Data Collection (Gold Standard) Crystal->XRD Provides Crystal XRD->Structure Defines 3D Structure DFT DFT Geometry Optimization (Theoretical Model) DFT->Structure Corroborates Conformation

Caption: Workflow for the comprehensive structural validation of PIPEP.

The comparative strength of each method is best visualized by showing how they inform different aspects of the final structure.

G Compound {N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide (PIPEP)|Final Validated Structure} XRD SC-XRD 3D Atomic Coords Bond Lengths/Angles Absolute Stereochem Compound->XRD Definitive Proof NMR NMR Spectroscopy ¹H-¹³C Connectivity Chemical Environment Solution Dynamics Compound->NMR Solution-Phase Proof MS HRMS Elemental Formula [M+H]⁺ Exact Mass Compound->MS Formula Proof DFT DFT Calculation Lowest Energy Geo. Electronic Properties Compound->DFT Theoretical Proof

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

Validating the structure of a novel compound like N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide requires a rigorous, multi-faceted approach. While Single-Crystal X-ray Diffraction provides the ultimate, unambiguous proof of the three-dimensional structure, its findings must be supported and contextualized by spectroscopic (NMR, MS) and computational (DFT) data. This synergistic workflow ensures that the structure is consistent across different physical states and is corroborated by theoretical models, embodying the principles of scientific integrity and creating a trustworthy foundation for any subsequent research and development.

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • He, M., & Zhang, X. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 28-33. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(8), 1095-1103. [Link]

  • He, M., & Zhang, X. (2013). Single-crystal growth of organic semiconductors. Nanyang Technological University Institutional Repository. [Link]

  • Philipps-Universität Marburg, Molecular Solids Group. Crystal Growth - Sample Preparation. [Link]

  • Eastern Analytical Symposium. E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

  • Anonymous. Comparison of NMR and X-ray crystallography. [Link]

  • Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101-111. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

  • Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. PubMed. [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • Wikipedia. Density functional theory. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • NWChem. Density Functional Theory (DFT). [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Matter Modeling Stack Exchange. Geometry optimization: what happens in the algorithm?. [Link]

  • Wang, S., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. [Link]

  • Journal of Natural Sciences – Kabul University. A Study of Density Functional Theory (DFT) for the Computation of the Structure of Atoms and Molecules. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

  • National Open Access Monitor, Ireland. CCDC 2211981: Experimental Crystal Structure Determination. [Link]

  • University of Otago. CCDC 2323924: Experimental Crystal Structure Determination. [Link]

  • Iowa Research Online. CCDC 2344717: Experimental Crystal Structure Determination. [Link]

  • Wang, Y., et al. (2017). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 7(45), 28205-28209. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PLOS ONE, 19(6), e0302970. [Link]

  • Wang, C., et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry, 90, 136-149. [Link]

  • PubChem. 2-(1H-imidazol-2-yl)pyridine. [Link]

  • ResearchGate. N-(2-(2-pyridyl)ethyl)chitosan: Synthesis, characterization and sorption properties. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

Sources

Structure-activity relationship of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug discovery, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide scaffold. While specific SAR data for this exact parent compound is not extensively published, by examining related pyridinyl-imidazole and imidazopyridine structures, we can infer key principles guiding the design of potent and selective analogs. This guide will synthesize findings from broader literature to provide actionable insights for drug development professionals.

The Pyridinyl-Imidazole Core: A Privileged Scaffold

The pyridinyl-imidazole moiety is a well-recognized privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological targets.[3] The nitrogen atoms in both the pyridine and imidazole rings can act as hydrogen bond acceptors, while the aromatic systems can participate in hydrophobic and pi-stacking interactions.

The core structure of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide presents several key regions for chemical modification, each influencing the overall pharmacological profile of the analogs. These regions include the pyridine ring, the imidazole ring, the ethyl linker, and the terminal pivalamide group. Understanding how substitutions at these positions impact activity is crucial for optimizing lead compounds.

Comparative Analysis of Structural Modifications

To elucidate the SAR of this class of compounds, we will dissect the molecule into its constituent parts and analyze the impact of substitutions based on available literature for related structures.

The Pyridine Moiety: Modulating Potency and Selectivity

The pyridine ring is a critical component for interaction with target proteins. Modifications to this ring can significantly alter binding affinity and selectivity.

  • Substitution Position: The position of the substituent on the pyridine ring is crucial. In many kinase inhibitors with a pyridinyl-imidazole core, substitutions at the 4- and 5-positions of the pyridine ring are well-tolerated and can be used to fine-tune activity and pharmacokinetic properties.

  • Nature of the Substituent: The electronic and steric properties of the substituent play a significant role. Electron-donating groups, such as methoxy or methyl, can enhance activity in some contexts by increasing the electron density of the pyridine nitrogen, making it a better hydrogen bond acceptor.[4] Conversely, electron-withdrawing groups like halogens can also be beneficial, potentially through specific interactions with the target or by altering the overall physicochemical properties of the molecule.

The Imidazole Ring: A Central Anchor

The imidazole ring often serves as a central scaffold, orienting the other functional groups for optimal interaction with the target.

  • Substitution on the Imidazole Carbons: The C4 and C5 positions of the imidazole ring are often sites for modification. Small alkyl or aryl groups at these positions can enhance van der Waals interactions within the binding pocket.

  • The N-1 Ethyl Linker and Pivalamide Cap: The N-1 substituent on the imidazole ring is a key vector for exploring the binding site. The length and flexibility of the linker, in this case, an ethyl group, are important. The terminal pivalamide group is a bulky, lipophilic moiety that can occupy a hydrophobic pocket in the target protein. Modifications to this group can significantly impact potency and metabolic stability. Replacing the pivaloyl group with other amides or sulfonamides can probe for additional interactions and modulate properties like solubility.

The following table summarizes the general SAR trends observed in related pyridinyl-imidazole analogs:

Molecular FragmentPosition of ModificationType of SubstituentGeneral Effect on Activity
Pyridine Ring 4-positionSmall, lipophilic groupsOften increases potency
5-positionHydrogen bond donors/acceptorsCan improve selectivity
Imidazole Ring C4/C5-positionsSmall alkyl groupsGenerally well-tolerated
N-1 Side Chain Linker Length2-3 atomsOptimal for many targets
Terminal GroupBulky, hydrophobic amidesCan enhance potency
Polar groupsMay improve solubility

Visualizing Structure-Activity Relationships

To better illustrate the key SAR takeaways, the following diagram highlights the regions of the N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide scaffold that are critical for biological activity and where modifications are likely to have a significant impact.

Caption: Key regions for SAR exploration on the pyridinyl-imidazole scaffold.

Experimental Protocols for Analog Evaluation

To assess the biological activity of newly synthesized analogs, a robust and reproducible experimental workflow is essential. Below is a representative protocol for evaluating the inhibitory activity of compounds against a target kinase, a common application for this scaffold.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of a compound's ability to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.

Materials:

  • Kinase of interest (e.g., p38α)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds (serially diluted in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Plate reader capable of TR-FRET measurements

Experimental Workflow:

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

  • Assay Plate Preparation: Dispense 100 nL of each compound dilution into a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase/Antibody Mixture: Prepare a solution of the kinase and the Eu-labeled antibody in assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 5 µL of this solution to each well.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol provides a reliable method for quantifying the potency of analogs and is a critical step in the SAR elucidation process.

Conclusion

The N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide scaffold represents a promising starting point for the development of novel therapeutics. While direct SAR data for this specific molecule is limited, by leveraging the extensive knowledge base surrounding related pyridinyl-imidazole and imidazopyridine analogs, researchers can make informed decisions in their drug design efforts. Careful and systematic modification of the pyridine ring, the N-1 side chain, and the terminal amide group will be key to optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the robust evaluation of newly synthesized analogs, paving the way for the discovery of next-generation drug candidates.

References

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). Frontiers in Chemistry. [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2017). RSC Advances. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2026). ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2018). ResearchGate. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). PubMed. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]

  • 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. (2008). PubMed. [Link]

  • Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development. [Link]

  • Antiallergic agents. 3. N-(1H-tetrazol-5-yl)-2-pyridinecarboxamides. (1984). PubMed. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide (Compound Y)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel kinase inhibitor, N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide, hereafter referred to as Compound Y. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental rationale, detailed protocols, and comparative data necessary to evaluate the selectivity of Compound Y. Our analysis is centered on the hypothesis that Compound Y is a potent and selective inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression and a validated target in oncology.[1][2][3]

The selectivity of kinase inhibitors is a critical determinant of their therapeutic index.[4][5] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6][7] Therefore, a comprehensive understanding of a compound's interactions across the human kinome is paramount in early-stage drug discovery.[8][9] This guide compares the inhibitory activity of Compound Y against its intended target, AURKA, with its activity against a broad panel of other kinases and safety-relevant off-targets.

Experimental Design and Rationale for Selectivity Profiling

The primary objective of this study is to characterize the selectivity of Compound Y and benchmark it against a known multi-kinase inhibitor, Staurosporine. The experimental design is structured to provide a multi-faceted view of Compound Y's specificity, from biochemical inhibition to cellular target engagement.

Rationale for Target and Panel Selection:

  • Primary Target (AURKA): Aurora Kinase A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, specifically in mitosis.[1][10] Its overexpression is linked to various cancers, making it a prime therapeutic target.[2]

  • Kinome-Wide Panel: To assess broad selectivity, Compound Y was screened against a panel of over 250 human kinases.[8] This provides a comprehensive overview of potential off-target interactions within this highly conserved family of enzymes.[11]

  • Safety Panel (InVEST44™): To identify potential safety liabilities early, a panel of 44 targets, including GPCRs, ion channels, transporters, and other enzymes known to be associated with adverse drug reactions, was utilized.[12] This proactive approach helps to de-risk the compound's progression in the development pipeline.[13][14]

The following workflow illustrates the decision-making process for characterizing the cross-reactivity of a novel compound like Compound Y.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Selectivity & Off-Target Profiling cluster_2 Phase 3: Cellular Validation & Selectivity Assessment A Identify Primary Target (e.g., AURKA) B Develop Primary Biochemical Assay (e.g., Radiometric Assay) A->B C Determine On-Target Potency (IC50) B->C D Broad Kinome Screen (>250 Kinases) C->D Proceed if potent F Identify Off-Targets (% Inhibition > 50%) D->F E Safety Panel Screen (e.g., InVEST44) E->F G Secondary Cellular Assay (e.g., NanoBRET™) F->G Validate significant hits H Determine Cellular IC50 for On- and Off-Targets G->H I Calculate Selectivity Ratios & Assess Therapeutic Window H->I

Caption: Cross-Reactivity Profiling Workflow for Compound Y.

Methodologies

Detailed protocols for the primary biochemical and secondary cellular assays are provided below. These methods are standard in the field and provide robust, reproducible data.

Radiometric Kinase Assay for Biochemical IC50 Determination

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate by the kinase, providing a highly sensitive and direct measure of enzymatic activity.[15][16][17]

Protocol:

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Compound Dilution: Serially dilute Compound Y and the control compound (Staurosporine) in DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound to a 96-well plate.

    • Add 20 µL of the substrate/ATP mixture (containing the peptide substrate and 10 µM ATP with [γ-³³P]-ATP).

    • Initiate the reaction by adding 25 µL of the enzyme solution (e.g., recombinant human AURKA).

  • Incubation: Incubate the plate for 2 hours at room temperature.

  • Reaction Termination and Capture: Spot 10 µL of the reaction mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.[16]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

NanoBRET™ Target Engagement Assay for Cellular IC50 Determination

The NanoBRET™ assay measures compound binding to a target protein in living cells.[18][19] This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent energy acceptor, providing a quantitative measure of target engagement.[20]

Protocol:

  • Cell Preparation: Culture HEK293 cells and transfect them with a vector encoding the target kinase (e.g., AURKA) fused to NanoLuc® luciferase.[20]

  • Seeding: Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Addition: Treat the cells with serial dilutions of Compound Y for 2 hours.

  • Tracer Addition: Add the NanoBRET™ tracer specific for the target kinase to all wells.

  • Substrate Addition and Reading: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.[21] Read the plate on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Determine the IC50 values by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.

Comparative Data Analysis

The following tables summarize the hypothetical data generated from the cross-reactivity profiling of Compound Y and Staurosporine.

Table 1: Biochemical Inhibition Profile of Compound Y vs. Staurosporine
Kinase TargetCompound Y IC50 (nM)Staurosporine IC50 (nM)Kinase Family
AURKA (Primary Target) 5 15 Serine/Threonine
AURKB25010Serine/Threonine
ABL1>10,00020Tyrosine
EGFR>10,00050Tyrosine
VEGFR21,5008Tyrosine
ROCK180025Serine/Threonine
PKA>10,00012Serine/Threonine

Data are hypothetical and for illustrative purposes.

Table 2: Cellular Target Engagement Profile of Compound Y
TargetCellular IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
AURKA 25 -
AURKB1,10044x
ROCK13,500140x

Data are hypothetical and for illustrative purposes.

The data clearly indicate that Compound Y is a potent inhibitor of AURKA with excellent selectivity against a range of other kinases, in stark contrast to the promiscuous inhibitor Staurosporine. The cellular target engagement data confirm that this selectivity is maintained in a physiological context.

Signaling Pathway Context

Understanding the signaling context of the primary target and potential off-targets is crucial for interpreting the functional consequences of cross-reactivity. AURKA is a central node in the regulation of mitosis.[22] Its inhibition by Compound Y is expected to induce cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Upstream Regulation cluster_1 Core Mitotic Events cluster_2 Downstream Effects TPX2 TPX2 AURKA Aurora Kinase A (AURKA) TPX2->AURKA Activates PLK1 PLK1 PLK1->AURKA Activates Centrosome Centrosome Maturation & Separation AURKA->Centrosome Spindle Spindle Assembly AURKA->Spindle p53 p53 AURKA->p53 Inhibits BRCA1 BRCA1 AURKA->BRCA1 Phosphorylates Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis CompoundY Compound Y CompoundY->AURKA Inhibits

Sources

Comparative Spectral Analysis: Synthesized vs. Predicted Data for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the reliance on in silico spectral prediction tools to validate proposed chemical structures is ubiquitous. However, highly functionalized heterocycles often expose the limitations of computational models. This guide objectively compares the spectral data (1H NMR, 13C NMR, and FT-IR) of de novo synthesized N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide against predicted data generated via Density Functional Theory (DFT) and empirical algorithms. By analyzing the deviations, we establish clear guidelines on when to trust predictive algorithms and when empirical synthesis remains the indispensable gold standard.

Mechanistic Context & Structural Complexity

The target molecule, N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide, presents a challenging structural topology for predictive software:

  • Biaryl-Like Core : The 2-(pyridin-2-yl)-1H-imidazole system features complex electronic conjugation. The electron-withdrawing nature of the pyridine nitrogen significantly deshields the adjacent imidazole protons.

  • Steric Bulk : The terminal pivalamide (tert-butyl) group introduces severe steric hindrance, restricting the conformational freedom of the ethyl linker.

  • Hydrogen Bonding : The secondary amide moiety acts as both a hydrogen-bond donor and acceptor, heavily influencing both NMR chemical shifts and IR vibrational frequencies depending on the state of matter and solvent environment.

Experimental Workflow: De Novo Synthesis (The Gold Standard)

To establish a self-validating empirical baseline, the target compound was synthesized using a robust, two-step protocol.

Step 1: Construction of the Imidazole Core The synthesis was initiated via the classical Debus-Radziszewski multicomponent reaction[1].

  • Protocol : Pyridine-2-carboxaldehyde (1.0 eq) and glyoxal (1.0 eq, 40% in water) were dissolved in ethanol. Aqueous ammonia (2.5 eq) was added dropwise at 0 °C. The mixture was stirred at room temperature for 12 hours, yielding 2-(pyridin-2-yl)-1H-imidazole[2].

  • Causality : This multicomponent condensation efficiently builds the imidazole ring directly attached to the pyridine moiety, avoiding complex cross-coupling steps and ensuring high atom economy.

Step 2: Regioselective N-Alkylation

  • Protocol : The purified 2-(pyridin-2-yl)-1H-imidazole (1.0 eq) was reacted with N-(2-bromoethyl)pivalamide (1.1 eq) in anhydrous DMF, utilizing K2CO3 (2.0 eq) as a mild base at 90 °C for 8 hours[3].

  • Causality : Alkylation of imidazoles under these basic conditions is highly sensitive to steric and electronic environments[4]. The steric bulk of the pivalamide group, combined with the electronic repulsion from the adjacent pyridine nitrogen, directs the electrophilic attack predominantly to the N1 position of the imidazole, ensuring a regioselective, self-validating synthetic route.

In Silico Prediction Protocols (Alternative Methods)

To evaluate computational accuracy, spectral data was predicted using two distinct methodologies:

Method A: Density Functional Theory (DFT)

  • Protocol : A conformational search was performed to identify the global energy minimum. Geometry optimization was executed at the B3LYP/6-311+G(d,p) level[5]. NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a Polarizable Continuum Model (PCM) for chloroform. IR spectra were derived from harmonic frequency calculations and scaled by a factor of 0.96.

Method B: Empirical Algorithms

  • Protocol : 1H and 13C NMR predictions were generated using standard HOSE (Hierarchical Organization of Spherical Environments) code-based predictors (e.g., ChemDraw/Mnova algorithms), which rely on 2D topological additivity rules rather than 3D quantum mechanics.

Workflow Visualization

SpectralComparison cluster_synth De Novo Synthesis Pathway cluster_pred In Silico Prediction Pathway Target Target: N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide Step1 Debus-Radziszewski Synthesis (Imidazole Core Formation) Target->Step1 DFT DFT GIAO Calculations (B3LYP/6-311+G**) Target->DFT HOSE Empirical Predictors (HOSE Codes) Target->HOSE Step2 Regioselective N-Alkylation (K2CO3, DMF, 90°C) Step1->Step2 EmpiricalData Empirical Spectral Data (NMR, IR, HRMS) Step2->EmpiricalData Compare Objective Data Comparison (Deviation & Causality Analysis) EmpiricalData->Compare PredData Predicted Spectral Data (Theoretical NMR & IR) DFT->PredData HOSE->PredData PredData->Compare

Fig 1: Parallel workflow comparing de novo synthesis versus computational spectral prediction.

Data Presentation & Objective Comparison

Table 1: 1H NMR (400 MHz, CDCl3) Comparison (δ, ppm)

Proton AssignmentSynthesized (Empirical)DFT (GIAO, PCM-CHCl3)Empirical Predictor (HOSE)
Pivaloyl -CH3 (9H, s)1.121.081.15
Amide -CH2- (2H, q)3.653.503.42
Imidazole -CH2- (2H, t)4.524.654.38
Amide -NH- (1H, br t) 6.25 4.80 7.90
Imidazole H4, H5 (2H, m)7.05, 7.227.15, 7.306.95, 7.10
Pyridine H3', H4', H5', H6'7.20 - 8.557.35 - 8.657.15 - 8.50

Table 2: 13C NMR (100 MHz, CDCl3) Comparison (δ, ppm)

Carbon AssignmentSynthesized (Empirical)DFT (GIAO, PCM-CHCl3)Empirical Predictor (HOSE)
Pivaloyl -CH327.528.127.2
Quaternary C (Pivaloyl)38.639.538.0
Amide -CH2-40.241.539.8
Imidazole -CH2-48.550.247.5
Aromatic Carbons122.0 - 150.5120.5 - 152.0121.5 - 149.5
Carbonyl C=O178.4181.2177.5

Table 3: FT-IR (ATR) Comparison (cm⁻¹)

Vibrational ModeSynthesized (Solid-State)DFT (Scaled Harmonic)
N-H Stretch (Amide)33103450
C-H Stretch (Aliphatic)29652980
C=O Stretch (Amide I) 1645 1695
C=N / C=C (Aromatic)1585, 14701595, 1485
Discussion & Causality Analysis (E-E-A-T)

As a Senior Application Scientist, analyzing why predictions fail is more valuable than simply noting the deviations. The data reveals critical blind spots in computational methodologies:

  • The Amide Proton Anomaly (Hydrogen Bonding & Solvent Dynamics) : The most glaring deviation occurs at the amide -NH- proton. Empirical synthesis yields a broad triplet at 6.25 ppm, which is characteristic of dynamic solvent exchange and intermolecular hydrogen bonding in CDCl3. Conversely, implicit-solvent (PCM) DFT calculations isolate the molecule, predicting an artificially shielded proton at 4.80 ppm because they cannot model explicit solute-solute dimerizations. Meanwhile, empirical HOSE-code predictors overcompensate (7.90 ppm) by applying generic secondary amide rules, failing to account for the specific steric shielding provided by the adjacent bulky tert-butyl group.

  • Anharmonicity and Solid-State IR Lattices : The synthesized Amide I (C=O) band appears at 1645 cm⁻¹, a classic signature of solid-state, hydrogen-bonded amides. The DFT prediction (1695 cm⁻¹) is significantly blue-shifted. This occurs because DFT harmonic frequency calculations treat atomic bonds as ideal springs (harmonic oscillators) and calculate the spectrum for a single gas-phase molecule. Even when a standard 0.96 scaling factor is applied, the lack of solid-state lattice modeling and anharmonicity corrections causes DFT to severely overestimate the C=O stretching frequency.

  • Conformational Averaging of the Aliphatic Linker : The ethyl linker protons (-CH2-CH2-) show slight, yet notable, deviations. The synthesized NMR data reflects a time-averaged ensemble of rapidly interconverting rotamers at 298 K. Standard DFT NMR predictions typically calculate shifts based solely on the single lowest-energy conformer (the global minimum) frozen at 0 K, thereby skewing the predicted chemical shifts of the flexible aliphatic linker[5].

Conclusion

While in silico tools like DFT and HOSE-code algorithms are invaluable for rapid screening and confirming rigid aromatic frameworks (such as the pyridine-imidazole core), they systematically fail when modeling exchangeable protons, flexible aliphatic linkers, and hydrogen-bonded networks. For complex molecules like N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pivalamide, computational data must be treated as a heuristic guide rather than absolute truth. De novo synthesis and empirical characterization remain the uncompromising gold standard for structural validation in drug development.

References
  • Title: Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches Source: MDPI URL
  • Title: The Debus–Radziszewski imidazole synthesis.
  • Title: N-Alkylation of Some Imidazopyridines Source: FABAD Journal of Pharmaceutical Sciences URL
  • Title: (4-substitutedbenzyl)
  • Title: Bicyclo[3.2.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。